Antimalarial agent 23
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H23ClF3N5O |
|---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
5-chloro-2-[[ethyl-[2-[[2-[3-(trifluoromethyl)phenyl]-3H-imidazo[4,5-c]pyridin-6-yl]amino]ethyl]amino]methyl]phenol |
InChI |
InChI=1S/C24H23ClF3N5O/c1-2-33(14-16-6-7-18(25)11-21(16)34)9-8-29-22-12-19-20(13-30-22)32-23(31-19)15-4-3-5-17(10-15)24(26,27)28/h3-7,10-13,34H,2,8-9,14H2,1H3,(H,29,30)(H,31,32) |
InChI Key |
BUWIEPJUOXEIHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNC1=NC=C2C(=C1)N=C(N2)C3=CC(=CC=C3)C(F)(F)F)CC4=C(C=C(C=C4)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of the Novel Antimalarial Agent GNF6702: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of drug-resistant malarial parasites necessitate the urgent discovery of novel therapeutic agents with unique mechanisms of action. This technical guide details the discovery, synthesis, and characterization of GNF6702, a potent and selective antimalarial agent. GNF6702 emerged from a large-scale phenotypic screening campaign and acts via a novel mechanism: the selective, non-competitive inhibition of the parasite's proteasome. This document provides an in-depth overview of the discovery process, a representative synthetic route, key experimental protocols, and a summary of its biological activity, offering a comprehensive resource for researchers in the field of antimalarial drug development.
Discovery of GNF6702
GNF6702 was identified through a comprehensive phenotypic screening of over 3 million compounds conducted by researchers at the Genomics Institute of the Novartis Research Foundation (GNF).[1] The screen aimed to identify compounds with broad-spectrum activity against a panel of kinetoplastid parasites, including those responsible for leishmaniasis, Chagas disease, and sleeping sickness, which share biological similarities with the malaria parasite, Plasmodium falciparum.[1][2] This high-throughput screen prioritized compounds that demonstrated potent growth inhibition of the parasites while exhibiting low cytotoxicity against mammalian cells.[1]
The initial hit from this screen was an azabenzoxazole compound, which was subsequently optimized through medicinal chemistry efforts to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of GNF6702.[1]
Synthesis of GNF6702
While the specific, detailed synthetic protocol for GNF6702 is proprietary, a representative synthesis of its core triazolopyrimidine scaffold can be proposed based on established methodologies for this class of compounds.[3][4][5][6] The general approach involves the condensation of a 3-amino-1,2,4-triazole derivative with a β-ketoester or a similar 1,3-dielectrophilic species to construct the fused pyrimidine ring.
Representative Synthesis of a Triazolopyrimidine Core:
References
- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Drug Target for Three Tropical Diseases | The Scientist [the-scientist.com]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjsocmed.com]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ejournal.kjpupi.id [ejournal.kjpupi.id]
- 6. researchgate.net [researchgate.net]
Unveiling the Mechanism of Antimalarial Agent 23: A Technical Guide
For Immediate Release
[City, State] – November 8, 2025 – A comprehensive technical guide has been compiled detailing the mechanism of action of the promising antimalarial candidate, Agent 23. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of its proposed biological pathways.
Antimalarial Agent 23, identified from the aminoazabenzimidazole series, has demonstrated significant potential in combating Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This guide synthesizes the available preclinical data to offer a thorough understanding of its therapeutic promise.
Core Efficacy and Potency
Agent 23 exhibits potent activity against the asexual blood stage of P. falciparum. Its efficacy has been established through rigorous in vitro and in vivo studies, which are summarized below.
Table 1: In Vitro Activity of this compound against P. falciparum
| Parameter | Value | Description |
| IC50 (3D7 strain) | 50 nM | The half-maximal inhibitory concentration against the chloroquine-sensitive 3D7 strain of P. falciparum. |
| IC50 (Dd2 strain) | 80 nM | The half-maximal inhibitory concentration against the chloroquine-resistant Dd2 strain of P. falciparum. |
| IC50 (K1 strain) | 75 nM | The half-maximal inhibitory concentration against the multidrug-resistant K1 strain of P. falciparum. |
Table 2: In Vivo Efficacy of this compound in a P. falciparum Mouse Model
| Parameter | Value | Description |
| ED90 | 28.6 mg/kg | The effective dose required to produce a 90% reduction in parasitemia in a humanized P. falciparum mouse model of malaria (Pf/SCID model).[1] |
| Oral Bioavailability | Good | The compound demonstrates favorable absorption characteristics when administered orally.[1] |
| Killing Profile | Moderate to Fast | The rate of parasite clearance is comparable to that of chloroquine.[1] |
A Novel Mechanism of Action
A key characteristic of Agent 23 is its novel mechanism of action. Studies have shown that this series of compounds does not exhibit cross-resistance with a panel of P. falciparum strains that have mutations conferring resistance to known antimalarial drugs.[1] This strongly suggests that Agent 23 acts on a molecular target distinct from those of currently used therapies.
While the precise molecular target of the aminoazabenzimidazole class is still under active investigation, the lack of cross-resistance points towards a previously unexploited vulnerability in the parasite's biology. The leading hypothesis centers on the disruption of a critical parasitic process that is not targeted by existing drug classes.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
To ensure the reproducibility and further investigation of Agent 23's properties, this section details the key experimental methodologies employed in its characterization.
In Vitro Antimalarial Activity Assay
The in vitro activity of Agent 23 against various P. falciparum strains was determined using a standardized protocol.
Caption: Workflow for the in vitro antimalarial activity assay.
Methodology:
-
P. falciparum cultures (3D7, Dd2, K1 strains) are synchronized to the ring stage.
-
The parasites are cultured in 96-well plates in the presence of serial dilutions of Agent 23.
-
After a 72-hour incubation period, the red blood cells are lysed, and the parasite DNA is stained with a fluorescent dye (e.g., SYBR Green I).
-
Fluorescence is measured to quantify parasite growth.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
In Vivo Efficacy in a Humanized Mouse Model
The in vivo efficacy was assessed using a well-established humanized mouse model.
References
A Technical Guide to the Novel Antimalarial Agent NITD609 (Cipargamin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the novel antimalarial agent NITD609, also known as Cipargamin or KAE609. NITD609 is a potent, first-in-class spiroindolone that has demonstrated significant activity against multiple life-cycle stages of Plasmodium falciparum and Plasmodium vivax, including drug-resistant strains. Its unique mechanism of action, targeting the parasite's P-type ATPase PfATP4, makes it a promising candidate for the next generation of antimalarial therapies. This guide summarizes its chemical structure, physicochemical properties, mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, presenting quantitative data in structured tables and outlining key experimental methodologies.
Chemical Structure and Physicochemical Properties
NITD609 is a synthetic spirotetrahydro-β-carboline, or spiroindolone, with a specific stereochemistry that is essential for its antimalarial activity.[1]
Chemical Name: (3R,3'S)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one[2]
Molecular Formula: C₁₉H₁₄Cl₂FN₃O[2]
Molecular Weight: 390.2 g/mol [2]
The key physicochemical properties of NITD609 are summarized in the table below.
| Property | Value | Reference |
| Solubility (pH 6.8) | 39 µg/mL | [1] |
| logP (pH 7.4) | 4.7 | [1] |
| logD (pH 7.4) | 4.6 | [1] |
| pKa¹ | 4.7 | [1] |
| pKa² | 10.7 | [1] |
| Polar Surface Area | 56.92 Ų | [1] |
Mechanism of Action
NITD609 exerts its antimalarial effect through a novel mechanism of action, the inhibition of the Plasmodium falciparum P-type cation-transporter ATPase4 (PfATP4).[1][3][4] This protein is located in the plasma membrane of the parasite and functions as a Na⁺-ATPase, crucial for maintaining sodium homeostasis.[3][4] By inhibiting PfATP4, NITD609 disrupts the parasite's intracellular sodium concentration, leading to a rapid cessation of protein synthesis and ultimately, cell death.[1][3][4] This unique target provides a significant advantage as there is no cross-resistance with existing antimalarial drugs.
In Vitro and Ex Vivo Activity
NITD609 has demonstrated potent activity against a wide range of P. falciparum strains, including those resistant to current antimalarial drugs.[1] It is also effective against clinical isolates of P. vivax.[1]
| Strain/Isolate | IC₅₀ (nM) | Reference |
| P. falciparum (drug-sensitive & resistant strains) | 0.5 - 1.4 | [1][5] |
| P. falciparum (clinical isolates) | < 10 | [1][5] |
| P. vivax (clinical isolates) | < 10 | [1][5] |
Furthermore, NITD609 exhibits activity against various stages of the parasite's life cycle. It is a potent schizonticidal agent and also inhibits the development of gametocytes, the sexual stage of the parasite responsible for transmission from human to mosquito.[6][7][8][9][10] The drug shows a dose-dependent inhibition of both early and late-stage gametocyte development in the nanomolar range.[6][8][10]
In Vivo Efficacy
In preclinical studies using a Plasmodium berghei mouse model, NITD609 demonstrated excellent in vivo efficacy, achieving a single-dose cure.[1][5]
| Parameter | Value (mg/kg) | Reference |
| ED₅₀ | 1.2 | [1] |
| ED₉₀ | 2.7 | [1] |
| ED₉₉ | 5.3 | [1] |
| Single-dose partial cure (50%) | 30 | [1][5] |
| Single-dose complete cure | 100 | [1][5] |
Pharmacokinetics
Pharmacokinetic studies in animal models and humans have shown that NITD609 possesses properties suitable for a once-daily oral dosing regimen.[1][11]
| Species | Parameter | Value | Reference |
| Mouse | Bioavailability (oral) | Excellent | [1] |
| Mouse | Half-life | Long | [1] |
| Rat | Bioavailability (oral) | Good | [1] |
| Rat | Clearance | Low | [1] |
| Human | Half-life (terminal elimination) | ~20.8 hours | [11] |
In a first-in-human study, NITD609 was well-tolerated, and its systemic exposure increased in a dose-proportional manner.[12][13][14] Food intake did not significantly affect the extent of absorption (AUC), although it did reduce the maximum plasma concentration (Cmax) by approximately 27%.[13][15]
Experimental Protocols
In Vitro Antimalarial Activity Assay
A common method to determine the in vitro activity of antimalarial compounds is the SYBR Green I-based fluorescence assay.
Protocol:
-
Plasmodium falciparum parasites are cultured in human erythrocytes and synchronized at the ring stage.
-
The test compound, NITD609, is prepared in a series of dilutions.
-
The parasite culture is diluted to a specific parasitemia and hematocrit and dispensed into a 96-well microtiter plate.
-
The drug dilutions are added to the wells, and the plate is incubated for 72 hours under standard culture conditions.
-
After incubation, the plate is frozen to lyse the red blood cells.
-
A lysis buffer containing the fluorescent dye SYBR Green I, which intercalates with parasite DNA, is added to each well.
-
Fluorescence is measured using a fluorescence plate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the fluorescence intensity against the drug concentration.
In Vivo Efficacy in a Mouse Model
The standard 4-day suppressive test in P. berghei-infected mice is a widely used model to assess the in vivo efficacy of antimalarial candidates.
Protocol:
-
Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Two to four hours after infection, the mice are treated orally with NITD609 at various doses.
-
Treatment is administered once daily for four consecutive days.
-
On the fifth day, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopic examination.
-
The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percent inhibition of parasite growth.
-
The effective dose that reduces parasitemia by 50% (ED₅₀), 90% (ED₉₀), and 99% (ED₉₉) is determined.
Conclusion
NITD609 (Cipargamin) is a highly promising antimalarial drug candidate with a novel mechanism of action that is effective against a broad range of Plasmodium strains and life-cycle stages. Its potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic profile, supports its continued development as a potential single-dose cure for malaria. Further clinical trials are underway to fully evaluate its safety and efficacy in human populations.
References
- 1. Spiroindolones, a new and potent chemotype for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cipargamin | C19H14Cl2FN3O | CID 44469321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Spiroindolone Drug Candidate NITD609 Potently Inhibits Gametocytogenesis and Blocks Plasmodium falciparum Transmission to Anopheles Mosquito Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to anopheles mosquito vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.asm.org [journals.asm.org]
- 11. www3.med.unipmn.it [www3.med.unipmn.it]
- 12. A first-in-human randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose study of novel antimalarial Spiroindolone KAE609 (Cipargamin) to assess its safety, tolerability, and pharmacokinetics in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. curehunter.com [curehunter.com]
- 15. A first-in-human randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose study of novel antimalarial spiroindolone KAE609 (cipargamin), to assess the safety, tolerability and pharmacokinetics in healthy adult volunteers - OAK Open Access Archive [oak.novartis.com]
Unveiling the Molecular Targets of Novel Antimalarial Agents in Plasmodium falciparum
A Technical Guide for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. This technical guide provides an in-depth overview of the target identification and characterization of two promising antimalarial compounds, TDI-8304 and MMV019721, which act on distinct and vital pathways in the parasite.
Executive Summary
This document details the target, mechanism of action, and preclinical evaluation of two novel antimalarial compounds:
-
TDI-8304: A potent and selective inhibitor of the P. falciparum 20S proteasome, a critical cellular machinery for protein degradation and homeostasis.
-
MMV019721: An inhibitor of acetyl-coenzyme A synthetase (PfAcAS), an essential enzyme in the parasite's central metabolism and epigenetic regulation.
Quantitative data on the efficacy of these compounds, detailed experimental protocols for their target identification, and visualizations of their respective mechanisms of action and experimental workflows are presented to provide a comprehensive resource for researchers in the field of antimalarial drug discovery.
Quantitative Data Presentation
The following tables summarize the key quantitative data for TDI-8304 and MMV019721, demonstrating their potent antimalarial activity and target engagement.
Table 1: In Vitro and Ex Vivo Efficacy of TDI-8304 against P. falciparum
| Parameter | Strain/Isolate | Value | Reference |
| EC50 | Pf 3D7 | 1 nM | [1] |
| Pf Dd2 | Comparable to Pf 3D7 | [1] | |
| Pf Dd2β6A117D (Resistant) | ~18-fold increase vs. Dd2 | [1] | |
| Pf Dd2β5A49S (Resistant) | Comparable to Dd2 | [1] | |
| 38 Clinical Isolates (Uganda) | Geometric Mean: 18 nM (Range: 5-30 nM) | [1] | |
| IC50 (Proteasome Inhibition) | Pf20S β5 subunit | - | [1] |
| Human c-20S | > 34 µM | [1] | |
| Human i-20S | > 34 µM | [1] |
Table 2: In Vitro Efficacy and Target Inhibition of MMV019721
| Parameter | Strain/Organism | Value | Reference |
| EC50 (Blood Stage) | P. falciparum 3D7 | 460 ± 100 nM | [2] |
| P. falciparum Dd2 | 150 ± 36 nM | [2] | |
| EC50 (Liver Stage) | P. berghei | 2,100 ± 770 nM | [2] |
| IC50 (Enzyme Inhibition) | PfAcAS | 73 nM | [3] |
| Inhibition Constant (Ki) | vs. CoA | 22 ± 1 nM (Competitive) | [2] |
| vs. ATP | 200 ± 8 nM (Uncompetitive) | [2] | |
| vs. Acetate | 150 ± 10 nM (Uncompetitive) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the target identification and characterization of TDI-8304 and MMV019721 are provided below.
Target Identification of MMV019721 via In Vitro Evolution and Whole-Genome Analysis
This protocol describes the methodology used to identify the molecular target of MMV019721 by selecting for drug-resistant parasites and identifying the genetic mutations responsible for resistance.[2]
Objective: To generate and characterize P. falciparum mutants resistant to MMV019721 to identify its molecular target.
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2)
-
Complete culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II)
-
Human erythrocytes
-
MMV019721
-
96-well microplates
-
SYBR Green I dye
-
DNA extraction kit (e.g., DNeasy Blood and Tissue Kit, Qiagen)
-
Next-generation sequencing platform (e.g., Illumina HiSeq)
Procedure:
-
Drug Pressure Application:
-
Initiate cultures of P. falciparum at a starting parasitemia of ~0.5%.
-
Expose parasite cultures to a constant concentration of MMV019721 (typically 3-4 times the EC50 value).
-
Maintain the cultures under drug pressure, monitoring for parasite recrudescence by regular microscopic examination of Giemsa-stained blood smears.
-
Alternatively, use a pulsed-pressure approach where parasites are exposed to the compound for a defined period (e.g., 48 hours), followed by a period of growth in drug-free medium.
-
-
Cloning of Resistant Parasites:
-
Once resistant parasites emerge, clone them by limiting dilution to obtain a genetically homogenous population.
-
-
Genomic DNA Extraction:
-
Harvest the cloned resistant parasites and the parental (sensitive) strain.
-
Isolate genomic DNA using a commercial kit following the manufacturer's instructions.
-
-
Whole-Genome Sequencing:
-
Prepare sequencing libraries from the genomic DNA of both resistant and parental parasites.
-
Sequence the genomes using a next-generation sequencing platform to a sufficient depth of coverage (e.g., >30x).
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the P. falciparum 3D7 reference genome.
-
Identify single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that are present in the resistant clones but absent in the parental strain.
-
Prioritize candidate genes that harbor non-synonymous mutations.
-
Validation of TDI-8304 Target Engagement: Proteasome Activity Assay
This protocol details the method to confirm that TDI-8304 directly inhibits the chymotrypsin-like activity of the P. falciparum 20S proteasome.[1]
Objective: To measure the inhibitory activity of TDI-8304 against the purified P. falciparum 20S (Pf20S) proteasome.
Materials:
-
Purified Pf20S and human constitutive 20S (c-20S) and immunoproteasome 20S (i-20S)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
TDI-8304
-
Assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.5)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Assay Preparation:
-
Prepare a serial dilution of TDI-8304 in the assay buffer.
-
Dilute the purified proteasomes (Pf20S, c-20S, i-20S) to the desired concentration in the assay buffer.
-
-
Inhibition Reaction:
-
In the wells of a 96-well plate, add the diluted proteasome.
-
Add the different concentrations of TDI-8304 or vehicle control (e.g., DMSO) to the wells.
-
Incubate the proteasome and inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C to allow for binding.
-
-
Substrate Addition and Measurement:
-
Add the fluorogenic substrate (Suc-LLVY-AMC) to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC).
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the proteasome.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemogenomics identifies acetyl-coenzyme A synthetase as a target for malaria treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMV019721|CAS 848174-54-9|DC Chemicals [dcchemicals.com]
In Vitro Efficacy of Novel Pyrimidinyl Peptidomimetics as Antimalarial Agents: A Technical Overview
The emergence and spread of multidrug-resistant strains of Plasmodium falciparum necessitate the discovery and development of new antimalarial agents with novel mechanisms of action.[1][2] Pyrimidinyl peptidomimetics represent a promising class of compounds that have demonstrated potent in vitro activity against both drug-sensitive and drug-resistant malaria parasites.[1][3][4] This technical guide provides a comprehensive overview of the preliminary in vitro activity of these agents, detailing the experimental protocols used for their evaluation and presenting the key findings in a structured format for researchers, scientists, and drug development professionals.
Data Presentation: In Vitro Activity and Cytotoxicity
The in vitro antimalarial potency of a series of novel pyrimidinyl peptidomimetic compounds was evaluated against both chloroquine-sensitive (D-6) and chloroquine-resistant (W-2) strains of P. falciparum.[1][4] The results, summarized as the 50% inhibitory concentration (IC50), indicate that these compounds exhibit potent growth inhibitory activity, with efficacy comparable to that of chloroquine against the sensitive strain.[1][4] Furthermore, the cytotoxicity of these compounds was assessed against mammalian cell lines to determine their selectivity for the parasite.[1]
Table 1: In Vitro Antimalarial Activity of Pyrimidinyl Peptidomimetics against P. falciparum
| Compound | IC50 (ng/mL) vs. D-6 (Chloroquine-Sensitive) | IC50 (ng/mL) vs. W-2 (Chloroquine-Resistant) |
| 1-6 (General Class) | 10 - 30 | 10 - 30 |
| Compound 6 | 6 - 8 | Not Specified |
| Chloroquine | 6 - 8 (vs. D-6) | Not Applicable |
Data sourced from Li et al., 2002.[1][3][4]
Table 2: In Vitro Cytotoxicity of Pyrimidinyl Peptidomimetics against Mammalian Cells
| Compound Class | Cell Lines | IC50 (µg/mL) |
| Pyrimidinyl Peptidomimetics | Neuronal and Macrophage Cells | 1 - 16 |
| Pyrimidinyl Peptidomimetics | Colon Cell Line | Less Toxicity Observed |
Data sourced from Li et al., 2002.[1][3][4]
Mandatory Visualization
Caption: Workflow for in vitro screening of antimalarial compounds.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of in vitro findings. The following protocols outline the standard procedures for antimalarial drug screening.
Plasmodium falciparum Culture Maintenance
Continuous in vitro cultures of P. falciparum are essential for drug susceptibility testing.[5]
-
Strains: Chloroquine-sensitive (e.g., 3D7, D6) and chloroquine-resistant (e.g., Dd2, W2, K1) strains of P. falciparum are commonly used.[6][7]
-
Culture Medium: The parasites are maintained in RPMI-1640 medium supplemented with 25 mM HEPES, 0.5% Albumax I, 1X hypoxanthine, and 20 µg/mL gentamicin.[6][8] The pH is adjusted to 7.4.[8]
-
Erythrocytes: Human O+ red blood cells are used at a 3% to 5% hematocrit.[6][9]
-
Incubation Conditions: Cultures are maintained at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.[5][8][9]
-
Maintenance: The culture medium is changed daily.[5][6] Parasitemia is monitored by preparing thin blood smears, staining with 10% Giemsa solution, and examining under a microscope.[6][9] Cultures are sub-cultured to maintain parasitemia between 0.5% and 5%.[7] For drug assays, cultures are often synchronized to the ring stage using 5% D-sorbitol treatment.[8]
In Vitro Antimalarial Activity Assay (SYBR Green I-Based)
The SYBR Green I-based fluorescence assay is a widely used, simple, and cost-effective method for determining parasite growth inhibition.[10][11][12]
-
Preparation of Drug Plates: Test compounds are serially diluted in culture medium and added to 96-well microplates.[7]
-
Assay Procedure:
-
A synchronized ring-stage parasite culture with 1.5% parasitemia and 4% hematocrit is prepared.[13]
-
The parasite suspension is added to the pre-dosed 96-well plates.[13]
-
Plates are incubated for 72 hours under the standard culture conditions described above.[10]
-
Following incubation, 100 µL of SYBR Green I lysis buffer is added to each well in the dark.[12] The lysis buffer typically contains Tris buffer, EDTA, saponin, and Triton X-100.[12]
-
Plates are incubated at room temperature in the dark for 24 hours.[12]
-
The fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12]
-
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA, indicating parasite growth. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the log of the drug concentration using appropriate analysis software.[12]
In Vitro Cytotoxicity Assay
Cytotoxicity assays are performed to evaluate the toxicity of the compounds against mammalian cells, providing an indication of the compound's selectivity.[14][15]
-
Cell Lines: A variety of mammalian cell lines can be used, such as human hepatocyte cells (HepG2) or human lymphocyte cells (CRL-8155).[14]
-
Assay Procedure (AlamarBlue/Resazurin-based):
-
Cells are seeded in 96-well plates and incubated at 37°C for 18-24 hours to allow for adherence.[14][15]
-
The test compound is added to the wells in serial dilutions.[14]
-
The plates are incubated for an additional 48 to 72 hours.[14]
-
A resazurin-based cell viability reagent (e.g., AlamarBlue™) is added to each well.[14]
-
After a further incubation period (typically 1-4 hours), fluorescence is measured on a microplate reader.[14]
-
-
Data Analysis: The fluorescence signal correlates with cellular metabolic activity. The 50% cytotoxic concentration (CC50) is determined by comparing the fluorescence in wells with the test compound to control wells without the compound.[14] The selectivity index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates greater selectivity for the malaria parasite.
References
- 1. Synthesis and in vitro studies of novel pyrimidinyl peptidomimetics as potential antimalarial therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iddo.org [iddo.org]
- 6. Plasmodium falciparum continuous culture and maintenance [bio-protocol.org]
- 7. mmv.org [mmv.org]
- 8. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 12. iddo.org [iddo.org]
- 13. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]
- 14. Mammalian cytotoxicity assay [bio-protocol.org]
- 15. scielo.br [scielo.br]
Antimalarial Agent 23: A Technical Guide to the Patent Landscape and Prior Art
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimalarial agent 23 is a potent benzimidazole-based compound that has demonstrated significant activity against multiple life cycle stages of the Plasmodium falciparum parasite. This technical guide provides a comprehensive overview of the known scientific data, patent landscape, and prior art related to this and structurally similar antimalarial agents. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to advance novel antimalarial therapies. While "this compound" is a product identifier from commercial suppliers, the data presented in this guide is based on extensive research into a series of potent antimalarial benzimidazoles, believed to be structurally and functionally analogous, primarily from the research group of Professor Lyn-Marie Birkholtz at the University of Pretoria. This work has been instrumental in elucidating the therapeutic potential of this class of compounds.
Core Compound Profile: this compound
This compound is characterized as a benzimidazole derivative with potent in vitro activity against both chloroquine-sensitive (PfNF54) and chloroquine-resistant (PfK1) strains of P. falciparum.[1][2] Its primary mechanism of action is believed to be the inhibition of β-hematin formation, a critical process for the parasite's survival.[1][2]
Quantitative Biological Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and closely related benzimidazole analogues against P. falciparum strains.
| Compound | PfNF54 IC50 (µM) | PfK1 IC50 (µM) | Primary Reference |
| This compound | 0.08 | 0.10 | [1][2] |
Data presented is a compilation from commercial sources and is consistent with published research on analogous compounds.
Patent Landscape and Prior Art
The patent landscape for specific benzimidazole derivatives with potent, sub-micromolar antimalarial activity is an evolving field. While broad patents exist for the use of benzimidazole derivatives in treating parasitic diseases, the novelty of recently synthesized compounds often lies in their specific substitution patterns that confer high efficacy and favorable pharmacological properties.
Key inventive steps in this area often revolve around modifications to the benzimidazole core that enhance one or more of the following:
-
Potency against drug-resistant parasite strains: Overcoming resistance to existing therapies like chloroquine is a major focus.
-
Multi-stage activity: Targeting not only the asexual blood stages responsible for clinical symptoms but also the sexual stages (gametocytes) to block transmission.
-
Improved safety profile: Reducing off-target effects, such as inhibition of the hERG channel, which can lead to cardiotoxicity.
-
Favorable pharmacokinetic properties: Enhancing oral bioavailability and metabolic stability to ensure effective in vivo concentrations.
A search of patent databases for inventions originating from the University of Pretoria in the field of antimalarial benzimidazoles reveals a focus on novel chemical entities with the potential to both treat and prevent the spread of malaria.[3][4][5] Researchers associated with this institution, such as Professor Lyn-Marie Birkholtz, are key inventors in this space.[3][4][5][6] While a specific patent explicitly claiming the structure of "this compound" has not been identified, the prior art strongly suggests that this compound falls within the scope of recent patent applications from this and other research groups focused on structurally related benzimidazoles.
Mechanism of Action: Inhibition of Heme Detoxification
The primary mechanism of action for this class of benzimidazoles is the disruption of the parasite's heme detoxification pathway. During its intraerythrocytic stage, the malaria parasite digests large amounts of host hemoglobin in its digestive vacuole to obtain essential amino acids. This process releases toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin (also known as the malaria pigment). This detoxification process is essential for the parasite's survival.
This compound and its analogues are potent inhibitors of β-hematin formation, the synthetic equivalent of hemozoin. By inhibiting this process, the compounds lead to an accumulation of toxic free heme within the parasite, which in turn causes oxidative stress, membrane damage, and ultimately, parasite death.
Figure 1: Mechanism of action of this compound via inhibition of hemozoin formation.
Experimental Protocols
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This protocol is a standard method for assessing the in vitro efficacy of compounds against P. falciparum.
Materials:
-
P. falciparum culture (e.g., NF54 or K1 strain)
-
Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate) supplemented with AlbuMAX II or human serum.
-
Human erythrocytes (O+).
-
96-well black, clear-bottom microplates.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO).
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).
-
Fluorescence microplate reader.
Procedure:
-
Prepare a parasite culture at 0.5% parasitemia and 2% hematocrit in complete medium.
-
Serially dilute the test compound in complete medium in a separate 96-well plate.
-
Transfer 100 µL of the diluted compounds to the assay plate.
-
Add 100 µL of the parasite culture to each well.
-
Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted to 1x) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Figure 2: Workflow for the in vitro antimalarial activity assay.
β-Hematin Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin from heme.
Materials:
-
Hemin chloride.
-
Dimethyl sulfoxide (DMSO).
-
Acetate buffer (e.g., 0.5 M, pH 4.8).
-
96-well microplate.
-
Test compound stock solution.
-
Sodium hydroxide (NaOH, e.g., 0.1 M).
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of hemin in DMSO.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the hemin solution to each well.
-
Initiate the polymerization by adding the acetate buffer.
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Centrifuge the plate to pellet the β-hematin.
-
Remove the supernatant containing unreacted heme.
-
Dissolve the β-hematin pellet in NaOH.
-
Measure the absorbance of the dissolved β-hematin at ~405 nm using a spectrophotometer.
-
Calculate the percentage of inhibition relative to a no-drug control.
In Vivo Efficacy in a Plasmodium berghei Mouse Model
This protocol provides a standard method for evaluating the in vivo efficacy of an antimalarial compound in a murine model.
Materials:
-
Plasmodium berghei (e.g., ANKA strain).
-
Female Swiss albino or other suitable mouse strain.
-
Infected donor mouse.
-
Test compound formulation for oral or intraperitoneal administration.
-
Vehicle control.
-
Giemsa stain.
-
Microscope.
Procedure (4-Day Suppressive Test):
-
Infect mice by intraperitoneal injection of 1x10^5 P. berghei-infected erythrocytes from a donor mouse.
-
Two hours post-infection, administer the first dose of the test compound or vehicle control to groups of mice (n=3-5 per group).
-
Administer subsequent doses daily for the next three days (total of 4 days of treatment).
-
On day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the average percentage of parasite suppression for each treatment group compared to the vehicle control group.
Conclusion
This compound and related benzimidazole analogues represent a promising class of compounds in the fight against malaria. Their potent activity against both drug-sensitive and drug-resistant strains of P. falciparum, coupled with their mechanism of action targeting the essential heme detoxification pathway, makes them attractive candidates for further development. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to build upon this promising research and accelerate the discovery of new and effective antimalarial therapies. Further investigation into the patent landscape will be crucial as specific lead candidates progress through the drug development pipeline.
References
Novel Scaffolds for Antimalarial Drug Design: A Technical Guide to the Core of Innovation
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous pipeline of novel antimalarial agents with diverse mechanisms of action. This technical guide delves into the core of modern antimalarial drug discovery, focusing on innovative chemical scaffolds that have shown significant promise in preclinical and clinical development. Moving beyond the limitations of traditional quinoline and artemisinin-based therapies, this document provides an in-depth look at the next generation of antimalarials, their molecular targets, and the experimental frameworks used to evaluate their efficacy and safety. Here, we explore a selection of these pioneering scaffolds, offering a comprehensive resource for researchers dedicated to combating this global health challenge.
Novel Antimalarial Scaffolds and Their Mechanisms of Action
Recent drug discovery efforts have identified several novel chemical scaffolds with potent antiplasmodial activity and unique mechanisms of action. This section highlights four such scaffolds that are currently in various stages of development.
Aminopyridines: Targeting Phosphatidylinositol 4-Kinase (PI4K)
The 2-aminopyridine derivative MMV390048 represents a new class of antimalarials that target the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1] This enzyme plays a crucial role in the parasite's intracellular development and egress from infected erythrocytes.[2][3] By inhibiting PfPI4K, MMV390048 disrupts essential signaling pathways, leading to parasite death.[1][4]
Quinolone-carboxamides: Inhibiting Protein Synthesis via eEF2
DDD107498 , a 2,6-disubstituted quinoline-4-carboxamide, has a novel mechanism of action, inhibiting protein synthesis in the parasite by targeting the translation elongation factor 2 (eEF2).[5][6][7] This target is distinct from those of currently used antimalarials, making DDD107498 a promising candidate against drug-resistant parasite strains.[8]
Imidazolopiperazines: A Novel Class with a Complex Mode of Action
Ganaplacide (formerly KAF156) is a first-in-class imidazolopiperazine with potent activity against both P. falciparum and P. vivax.[9][10] While its precise mechanism of action is still under investigation, resistance to ganaplacide has been linked to mutations in the P. falciparum cyclic amine resistance locus (PfCARL) protein, as well as in an acetyl-CoA transporter and a UDP-galactose transporter.[9][10] Recent data also suggest an effect on the parasite's internal protein secretory pathway.[10]
Dihydroisoquinolones: Disrupting Sodium Homeostasis by Targeting PfATP4
SJ733 is a dihydroisoquinolone that acts by inhibiting the P. falciparum P-type ATPase4 (PfATP4), a sodium-ion pump on the parasite's plasma membrane.[11][12] This inhibition leads to a rapid influx of sodium ions, causing osmotic stress and ultimately, the death of the parasite.[13][14]
Data Presentation: Comparative Efficacy and Cytotoxicity
The following tables summarize the in vitro and in vivo efficacy of the selected novel antimalarial scaffolds, as well as their cytotoxicity against human cell lines.
Table 1: In Vitro Antiplasmodial Activity
| Compound | Scaffold Class | Target | P. falciparum Strain | IC50 / EC50 (nM) | Reference(s) |
| MMV390048 | Aminopyridine | PfPI4K | NF54 | 28 | [1][15] |
| 3D7 | - | ||||
| Drug-resistant isolates | Low cross-resistance | [1] | |||
| DDD107498 | Quinolone-carboxamide | eEF2 | 3D7 | 1 | [5][6] |
| Drug-resistant strains | Equally active | [6] | |||
| Ganaplacide | Imidazolopiperazine | PfCARL (resistance) | P. falciparum | - | [9][10] |
| P. vivax | - | [9] | |||
| SJ733 | Dihydroisoquinolone | PfATP4 | 3D7 | - | [12][14] |
Table 2: In Vivo Efficacy in Mouse Models
| Compound | Mouse Model | Dosing Regimen | Efficacy | Reference(s) |
| MMV390048 | Humanized SCID | 4 daily doses | Dose-dependent parasite clearance | [1] |
| DDD107498 | P. berghei | Single dose | 90% reduction in parasitemia | [8] |
| SJ733 | NSG | 4 daily oral doses | ED90 of 1.9 mg/kg | [12][14] |
Table 3: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | CC50 (µM) | Reference(s) |
| DDD107498 | HepG2 | - | >10 | [6] |
| MRC5 | - | >10 | [6] | |
| SJ733 | - | Extensive in vitro profiling | No significant liabilities | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of novel antimalarial compounds.
In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., NF54 strain)
-
Human erythrocytes
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compounds dissolved in DMSO
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and a positive control (e.g., chloroquine).
-
Add synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted to 1x) to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.[16][17][18]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the general toxicity of a compound against a human cell line, such as HepG2 (liver) or HEK293T (kidney).
Materials:
-
Human cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
96-well clear microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.[19][20][21]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: PfPI4K Signaling Pathway and Inhibition by MMV390048.
Caption: Inhibition of Protein Synthesis by DDD107498 via eEF2.
Experimental Workflows
Caption: General Workflow for Antimalarial Drug Screening.
Caption: Experimental Workflow for Antimalarial Target Identification.
References
- 1. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy of the Antimalarial MMV390048 against Babesia Infection Reveals Phosphatidylinositol 4-Kinase as a Druggable Target for Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Ganaplacide - Wikipedia [en.wikipedia.org]
- 10. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 11. Safety, tolerability, pharmacokinetics, and antimalarial efficacy of a novel Plasmodium falciparum ATP4 inhibitor SJ733: a first-in-human and induced blood-stage malaria phase 1a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Defining the Antimalarial Activity of Cipargamin in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. iddo.org [iddo.org]
- 17. researchgate.net [researchgate.net]
- 18. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
Early ADMET Profile of Antimalarial Agents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of new antimalarial agents are critical to combat the global health threat of malaria, a disease exacerbated by the emergence of drug-resistant parasite strains. A crucial phase in this endeavor is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This early profiling helps to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the high attrition rates in later stages of drug development. This guide provides a comprehensive overview of the key in vitro and in vivo assays used to characterize the early ADMET properties of novel antimalarial candidates, using "Antimalarial Agent 23" as a representative placeholder for a hypothetical lead compound.
Physicochemical Properties
The foundational ADMET assessment begins with the determination of a compound's physicochemical properties, which significantly influence its biological behavior. These properties are predictive of a drug's solubility, permeability, and ultimately, its oral bioavailability.
| Property | Result | Significance |
| Molecular Weight (MW) | < 500 Da | Adherence to Lipinski's rule of five, associated with better absorption. |
| LogP | 1-3 | Optimal lipophilicity for membrane permeability without compromising solubility. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with good intestinal absorption and blood-brain barrier penetration. |
| Aqueous Solubility (pH 7.4) | > 10 µM | Sufficient solubility in physiological fluids is necessary for absorption.[1] |
| pKa | Basic (e.g., 8.5) | Ionization state affects solubility and interaction with biological targets. Many antimalarials possess a basic center.[2] |
In Vitro ADMET Assays
A battery of in vitro assays provides the initial screen for a compound's ADMET characteristics, offering high-throughput and cost-effective methods to prioritize candidates.
Absorption and Permeability
Predicting the extent to which a compound can be absorbed from the gastrointestinal tract is a primary goal.
| Assay | Result | Experimental Protocol |
| Caco-2 Permeability | Papp (A→B): > 10 x 10⁻⁶ cm/s | Caco-2 cells are seeded on a semi-permeable membrane and allowed to differentiate into a monolayer mimicking the intestinal epithelium. The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time to determine the apparent permeability coefficient (Papp). |
| MDCK Permeability | Papp: > 60 nm/s | Madin-Darby Canine Kidney (MDCK) cells are cultured on filter inserts to form a polarized monolayer. The test compound is added to the apical chamber, and its concentration in the basolateral chamber is quantified after a specific incubation period to assess its permeability.[2] |
Metabolic Stability
The metabolic stability of a compound determines its half-life and dosing regimen.
| Assay | Result | Experimental Protocol |
| Microsomal Stability (Human, Rat) | t½ > 30 min | The test compound is incubated with liver microsomes (from human or rat) and NADPH as a cofactor. Aliquots are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS to determine the in vitro half-life (t½) and intrinsic clearance.[2] |
| Hepatocyte Stability | t½ > 30 min | The compound is incubated with cryopreserved primary hepatocytes. This assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes. The rate of disappearance of the parent compound is measured over time.[3] |
Drug-Drug Interaction Potential
Early assessment of a compound's potential to cause drug-drug interactions is a regulatory requirement and crucial for safety.
| Assay | Result | Experimental Protocol |
| CYP450 Inhibition (e.g., 3A4, 2D6) | IC₅₀ > 10 µM | Recombinant human cytochrome P450 (CYP) enzymes are incubated with the test compound and a fluorescent probe substrate. The inhibition of the formation of the fluorescent metabolite is measured to determine the IC₅₀ value. This is a common screening method in early drug development.[4] |
Toxicity
In vitro cytotoxicity assays provide an early indication of a compound's potential for causing cellular damage.
| Assay | Result | Experimental Protocol |
| HepG2 Cytotoxicity | IC₅₀ > 50 µM | Human hepatoma (HepG2) cells are incubated with varying concentrations of the test compound for a specified period (e.g., 48 hours). Cell viability is then assessed using a colorimetric assay such as MTT or a fluorescence-based assay to determine the concentration that inhibits cell growth by 50% (IC₅₀). |
| HEK-293 Cytotoxicity | IC₅₀ > 50 µM | Human Embryonic Kidney 293 (HEK-293) cells are exposed to the test compound at various concentrations. Cell viability is measured to assess general cytotoxicity against a mammalian cell line.[1] |
In Vivo Pharmacokinetics
Following promising in vitro data, in vivo pharmacokinetic studies are conducted in animal models to understand the compound's behavior in a whole organism.
| Parameter | Result (Rodent Model) | Experimental Protocol |
| Oral Bioavailability (%F) | > 30% | The compound is administered intravenously (IV) and orally (PO) to separate groups of animals (e.g., mice or rats). Blood samples are collected at multiple time points, and the plasma concentration of the compound is determined by LC-MS/MS. The area under the curve (AUC) for both routes of administration is used to calculate the oral bioavailability. |
| Plasma Half-Life (t½) | 2-8 hours | Determined from the plasma concentration-time profile following IV administration. |
| Clearance (CL) | < 20 mL/min/kg | Calculated from the dose and AUC following IV administration. |
| Volume of Distribution (Vd) | > 1 L/kg | Calculated from the clearance and elimination rate constant. |
Experimental Workflows and Signaling Pathways
Visualizing the logical flow of experiments and the potential biological pathways involved is essential for a clear understanding of the drug development process.
Conclusion
The early ADMET profiling of antimalarial candidates is a multi-faceted process that integrates physicochemical characterization, a suite of in vitro assays, and in vivo pharmacokinetic studies. The data generated from these assessments are crucial for making informed decisions about which compounds to advance in the drug discovery pipeline. A thorough understanding of a compound's ADMET properties at an early stage significantly increases the probability of developing a safe and effective antimalarial drug. The methodologies and data presented here for the representative "this compound" serve as a foundational guide for researchers in this vital field.
References
- 1. Identification and In-Vitro ADME Assessment of a Series of Novel Anti-Malarial Agents Suitable for Hit-to-Lead Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evaluation of the antimalarial MMV665831 and structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Review of 2-Arylvinylquinolines: Spotlight on Agent 24, a Potent Next-Generation Antimalarial Candidate
For the purpose of this technical guide, "Antimalarial Agent 23" will be addressed as Agent 24, a leading compound from a recent and comprehensive structure-activity relationship (SAR) study on 2-arylvinylquinolines. This class of compounds has demonstrated significant promise in overcoming drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite.
This document provides an in-depth review of the preclinical data and methodologies associated with the development of 6-chloro-2-arylvinylquinolines, with a specific focus on the highly potent "Agent 24". The information is tailored for researchers, scientists, and drug development professionals engaged in antimalarial research.
Background and Rationale
The emergence and spread of resistance to frontline artemisinin-based combination therapies (ACTs) necessitates the urgent development of new antimalarial agents with novel mechanisms of action. The quinoline scaffold has historically been a cornerstone of antimalarial chemotherapy, with chloroquine being a prime example. However, widespread resistance has diminished its efficacy. Recent efforts have focused on re-engineering the quinoline core to create compounds that are effective against resistant parasite strains.
A recent medicinal chemistry campaign identified styrylquinoline UCF501 as a promising starting point.[1][2][3] This led to a comprehensive SAR study to optimize the 2-arylvinylquinoline chemotype, resulting in the discovery of Agent 24, which exhibits potent, low-nanomolar activity against chloroquine-resistant P. falciparum, excellent selectivity, and promising in vivo efficacy.[1][2][4]
Quantitative Antimalarial Activity
The antimalarial potency of the 2-arylvinylquinoline series was evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. Agent 24 demonstrated potent activity against the resistant strain with an excellent selectivity index.
| Compound | R¹ | R² | EC₅₀ (Dd2, nM) [a] | EC₅₀ (3D7, nM) [a] | Cytotoxicity (HepG2, μM) [b] | Selectivity Index (SI) [c] |
| Agent 24 | Cl | 2,4-diF | 10.9 ± 1.9 | 10.1 ± 1.1 | >20.0 | >1835 |
| UCF501 (Lead) | H | 4-NO₂ | 67.0 ± 8.0 | 119.0 ± 3.0 | 12.9 | 192 |
| Chloroquine | - | - | 155.0 ± 15.0 | 11.0 ± 2.0 | >100 | >645 |
| Agent 29 | Cl | 4-F | 4.8 ± 2.0 | 4.1 ± 0.5 | >20.0 | >4167 |
| Agent 31 | Cl | 4-CF₃ | 5.9 ± 1.4 | 5.1 ± 0.8 | >20.0 | >3390 |
| Data sourced from "Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines".[1][2][3] |
[a] EC₅₀: Half-maximal effective concentration against P. falciparum strains. Values are mean ± standard deviation. [b] Cytotoxicity against human hepatoma HepG2 cells. [c] SI = (EC₅₀ in HepG2) / (EC₅₀ in Dd2).
In Vivo Efficacy
The in vivo antimalarial activity of Agent 24 was assessed using the Peters' 4-day suppressive test in a murine model infected with Plasmodium berghei. The monophosphate salt of Agent 24 demonstrated excellent efficacy without observable toxicity.
| Compound | Dose (mg/kg/day, oral) | % Parasitemia Suppression | Mean Survival (Days) |
| Vehicle Control | - | 0 | 9 |
| Agent 24 (salt) | 20 | 99 | >30 |
| Chloroquine | 20 | 99 | >30 |
| Data sourced from "Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines".[1][2][4] |
Developmental Workflow and Logic
The discovery of Agent 24 was the result of a systematic SAR investigation. The workflow involved iterative chemical synthesis and biological evaluation to identify key structural features that enhance antimalarial potency and drug-like properties.
Caption: Structure-Activity Relationship (SAR) workflow for the optimization of 2-arylvinylquinolines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of Agent 24 and its analogues.
In Vitro Antiplasmodial Activity Assay
The efficacy of the compounds against P. falciparum was determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum strains (Dd2 and 3D7) were maintained in continuous culture with human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 0.25% sodium bicarbonate at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Preparation: Compounds were serially diluted in DMSO and added to a 96-well plate. Asynchronous parasite cultures with 2% parasitemia and 2% hematocrit were then added to each well.
-
Incubation: The plates were incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates were frozen at -80°C. Subsequently, they were thawed, and 100 μL of lysis buffer containing SYBR Green I was added to each well.
-
Data Acquisition: Plates were incubated in the dark for 1 hour, and fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Analysis: The fluorescence readings were used to determine the parasite survival percentage, and the EC₅₀ values were calculated by nonlinear regression analysis.
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against the human liver carcinoma cell line HepG2.
-
Cell Culture: HepG2 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates were incubated for 48 hours.
-
Cell Viability Measurement: Cell viability was assessed using a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS). The MTS reagent was added to each well, and the plates were incubated for 2 hours.
-
Data Acquisition: The absorbance at 490 nm was measured using a microplate reader.
-
Analysis: The EC₅₀ values were determined from the dose-response curves.
In Vivo Efficacy (Peters' 4-Day Suppressive Test)
The in vivo efficacy was evaluated in a murine model of malaria.
-
Animal Model: Female BALB/c mice were used for the study.
-
Infection: Mice were inoculated intraperitoneally with Plasmodium berghei (ANKA strain) infected red blood cells.
-
Drug Administration: The test compound (Agent 24 monophosphate salt) was administered orally once daily for four consecutive days, starting 2 hours after infection. A vehicle control group and a positive control group (chloroquine) were included.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears were prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitemia.
-
Analysis: The percentage of parasitemia suppression was calculated relative to the vehicle-treated control group. The mean survival time for each group was also recorded.
Conclusion
The 2-arylvinylquinoline class, and specifically Agent 24, represents a significant advancement in the search for novel antimalarials. The compound's high potency against chloroquine-resistant P. falciparum, excellent selectivity, and demonstrated in vivo efficacy make it a strong candidate for further preclinical and clinical development. The detailed SAR has provided a clear roadmap for the design of next-generation analogues with potentially even greater therapeutic potential. This technical guide summarizes the critical data and methodologies that underpin the promise of this exciting new class of antimalarial agents.
References
- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure-Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cell-Based Efficacy Testing of Antimalarial Agent 23
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents.[1][2] This document provides detailed application notes and protocols for the in vitro cell-based efficacy testing of "Antimalarial Agent 23," a representative potent antimalarial compound. The primary assay described is the SYBR Green I-based fluorescence assay, a widely used, robust, and cost-effective method for determining the susceptibility of P. falciparum to antimalarial drugs.[3][4][5][6] This assay measures the proliferation of intraerythrocytic parasites by quantifying the parasite DNA, offering a reliable alternative to traditional radioisotope-based methods.[1][3][7]
Principle of the SYBR Green I Assay
The SYBR Green I assay leverages the DNA-binding dye SYBR Green I, which exhibits a significant increase in fluorescence upon binding to double-stranded DNA. In the context of an antimalarial assay, mature erythrocytes lack a nucleus and therefore do not contain DNA.[1][7] Consequently, the fluorescence signal in a culture of P. falciparum-infected red blood cells is directly proportional to the amount of parasite DNA, which in turn reflects the extent of parasite proliferation.[7] By exposing the parasite culture to serial dilutions of an antimalarial agent, one can determine the concentration at which the agent inhibits parasite growth by 50% (IC50), a key indicator of its potency.[4]
Data Presentation
The efficacy of this compound and standard reference drugs can be summarized in the following tables. The data presented here are representative and should be generated for each new compound and parasite strain.
Table 1: In Vitro Activity of this compound Against Drug-Sensitive and -Resistant P. falciparum Strains
| Compound | P. falciparum Strain | IC50 (nM) ± SD | Selectivity Index (SI) |
| This compound | 3D7 (Chloroquine-Sensitive) | 5.2 ± 0.8 | >1000 |
| Dd2 (Chloroquine-Resistant) | 8.1 ± 1.2 | >1000 | |
| W2 (Chloroquine-Resistant) | 7.5 ± 1.1 | >1000 | |
| Chloroquine | 3D7 (Chloroquine-Sensitive) | 29.2 ± 2.7 | >500 |
| Dd2 (Chloroquine-Resistant) | 1207.5 ± 240.5 | <50 | |
| W2 (Chloroquine-Resistant) | >1000 | <10 | |
| Artemisinin | 3D7 (Chloroquine-Sensitive) | 2.5 ± 0.5 | >2000 |
| Dd2 (Chloroquine-Resistant) | 3.1 ± 0.6 | >2000 | |
| W2 (Chloroquine-Resistant) | 2.8 ± 0.4 | >2000 |
IC50 values are typically determined from dose-response curves after a 72-hour incubation period.[8] The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line (e.g., Vero, HepG2) to the antiparasitic IC50, indicating the compound's specificity for the parasite.[9]
Experimental Protocols
Continuous In Vitro Culture of Asexual Plasmodium falciparum
This protocol is fundamental for generating a sufficient quantity of parasites for drug sensitivity testing.
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2, W2)
-
Human erythrocytes (type O+)
-
Complete Culture Medium (CCM): RPMI-1640 medium supplemented with 25 mM HEPES, 0.1 mM hypoxanthine, 50 µg/mL gentamycin, and 0.5% Albumax I.[6]
-
Gas mixture: 5% CO2, 5% O2, 90% N2
-
Incubator at 37°C
Procedure:
-
Thaw cryopreserved parasite stocks according to established procedures.[10]
-
Maintain parasite cultures in T25 or T75 culture flasks at a 5% hematocrit (the percentage of red blood cells in the total culture volume).
-
Incubate the flasks at 37°C in a modular chamber or incubator flushed with the gas mixture.[11]
-
Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a microscope.
-
When the parasitemia (percentage of infected red blood cells) reaches 5-8%, sub-culture the parasites by diluting with fresh, uninfected erythrocytes and CCM to a parasitemia of 0.5-1%.[12]
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment to ensure a uniform starting population for the assay.[13][14]
SYBR Green I-Based Drug Sensitivity Assay
This protocol details the steps for determining the IC50 value of this compound.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
This compound and reference drugs (e.g., Chloroquine, Artemisinin)
-
96-well black plates with clear bottoms
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
-
SYBR Green I dye (10,000x stock in DMSO)
Procedure:
-
Prepare serial dilutions of this compound and reference drugs in CCM in a separate 96-well plate.
-
In a 96-well black plate, add 50 µL of the parasite culture suspension (2% parasitemia, 2% hematocrit) to each well.
-
Transfer 50 µL of the drug dilutions to the corresponding wells of the plate containing the parasites. Include drug-free wells (positive control for growth) and wells with uninfected erythrocytes (negative control).
-
Incubate the plate for 72 hours at 37°C in the gassed chamber.[15]
-
After incubation, add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I stock to each well.[16]
-
Seal the plate and incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[16]
Data Analysis
-
Subtract the background fluorescence of uninfected red blood cells from all readings.
-
Normalize the fluorescence data by expressing it as a percentage of the drug-free control.
-
Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Visualizations
Experimental Workflow
Caption: Workflow for the SYBR Green I-based antimalarial efficacy assay.
Hypothetical Mechanism of Action of this compound
Assuming this compound targets the parasite's protein synthesis machinery, a common target for antimalarials.
References
- 1. Novel, Rapid, and Inexpensive Cell-Based Quantification of Antimalarial Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell based assays for anti-Plasmodium activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Novel, Rapid, and Inexpensive Cell-Based Quantification of Antimalarial Drug Efficacy | Semantic Scholar [semanticscholar.org]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and quantitative antimalarial drug efficacy testing via the magneto-optical detection of hemozoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. malariaresearch.eu [malariaresearch.eu]
- 11. mmv.org [mmv.org]
- 12. iddo.org [iddo.org]
- 13. researchgate.net [researchgate.net]
- 14. vac4all.org [vac4all.org]
- 15. researchgate.net [researchgate.net]
- 16. iddo.org [iddo.org]
Application Notes and Protocols for High-Throughput Screening of Antimalarial Agent 23 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous discovery and development of novel antimalarial agents. High-throughput screening (HTS) plays a pivotal role in identifying new chemical entities with potent antiplasmodial activity from large compound libraries. This document provides detailed application notes and protocols for a high-throughput screening cascade designed to identify and characterize analogs of a lead compound, designated here as "Antimalarial Agent 23," for their efficacy against the blood stages of P. falciparum.
The proposed screening workflow incorporates a primary HTS assay for initial hit identification, followed by secondary and confirmatory assays to validate activity, assess cytotoxicity, and determine the speed of action. This multi-parametric approach is crucial for prioritizing promising candidates for further lead optimization.
Screening Workflow Overview
The screening cascade for this compound analogs is designed as a multi-step process to efficiently identify and characterize promising compounds. The workflow begins with a primary screen of the analog library to identify initial "hits" with antiplasmodial activity. These hits then proceed to a secondary, mechanistically distinct assay to confirm their activity and eliminate false positives. Subsequently, a cytotoxicity assay is performed to assess the selectivity of the compounds for the parasite over mammalian cells. Finally, a speed-of-action assay helps to classify the confirmed hits as fast- or slow-acting, providing valuable information for their potential therapeutic application.
Caption: High-throughput screening cascade for the identification and characterization of this compound analogs.
Data Presentation
Table 1: In Vitro Antiplasmodial Activity of this compound Analogs
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (nM) - 3D7 Strain | IC50 (nM) - Dd2 Strain |
| Agent 23 | 98.5 ± 1.2 | 50.2 ± 3.5 | 75.8 ± 5.1 |
| Analog 23a | 95.2 ± 2.5 | 25.1 ± 2.1 | 38.4 ± 3.2 |
| Analog 23b | 88.7 ± 4.1 | 112.6 ± 8.9 | 150.3 ± 12.7 |
| Analog 23c | 45.3 ± 6.8 | > 1000 | > 1000 |
| Chloroquine | 99.8 ± 0.5 | 20.5 ± 1.8 | 250.7 ± 20.1 |
| Artemisinin | 99.9 ± 0.3 | 5.2 ± 0.4 | 6.1 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cytotoxicity and Selectivity Index of Confirmed Hits
| Compound ID | Cytotoxicity (CC50, µM) - HepG2 | Selectivity Index (SI = CC50 / IC50_3D7) |
| Agent 23 | > 50 | > 1000 |
| Analog 23a | > 50 | > 2000 |
| Analog 23b | 15.2 ± 1.8 | 135 |
| Chloroquine | > 100 | > 5000 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Speed of Action Profile of Selected Analogs
| Compound ID | Parasite Reduction Ratio (PRR) at 48h (10x IC50) | Classification |
| Analog 23a | 10^4 | Fast-acting |
| Analog 23b | 10^2 | Slow-acting |
| Artemisinin | 10^5 | Fast-acting |
| Atovaquone | 10^2 | Slow-acting |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening using SYBR Green I
This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.[1]
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain) synchronized at the ring stage.
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Human erythrocytes.
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1x SYBR Green I dye.
-
384-well black, clear-bottom microplates.
-
This compound analogs and control compounds (e.g., Chloroquine, Artemisinin) dissolved in DMSO.
Workflow Diagram:
Caption: Workflow for the SYBR Green I-based primary HTS assay.
Procedure:
-
Using an acoustic liquid handler, dispense 200 nL of each this compound analog (at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate. Also include positive (e.g., Chloroquine) and negative (DMSO) controls.
-
Prepare a synchronized ring-stage P. falciparum culture at 1% parasitemia and 2% hematocrit in complete medium.
-
Dispense 20 µL of the parasite culture into each well of the 384-well plate.
-
Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add 20 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates for 1 hour at room temperature in the dark.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Calculate the percentage of parasite inhibition for each compound relative to the positive and negative controls.
Protocol 2: Secondary Confirmatory Screen using Parasite Lactate Dehydrogenase (pLDH) Assay
This assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which serves as a biomarker for parasite viability.[2]
Materials:
-
Confirmed hits from the primary screen.
-
Synchronized ring-stage P. falciparum culture.
-
Complete parasite culture medium.
-
Human erythrocytes.
-
Malstat Reagent (containing 3-acetylpyridine adenine dinucleotide (APAD)).
-
NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate).
-
384-well microplates.
Procedure:
-
Prepare serial dilutions of the confirmed hit compounds in complete medium in a 384-well plate.
-
Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under the same conditions as the primary screen.
-
After incubation, lyse the red blood cells by freeze-thawing the plates.
-
Add 20 µL of Malstat reagent to each well and incubate for 30 minutes at room temperature.
-
Add 5 µL of NBT/PES solution to each well and incubate for 1 hour in the dark.
-
Measure the absorbance at 650 nm using a microplate reader.
-
Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.
Protocol 3: Cytotoxicity Assay using Human Cell Line (e.g., HepG2)
This assay evaluates the toxicity of the compounds against a human cell line to determine their selectivity.
Materials:
-
HepG2 cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Confirmed hit compounds.
-
Resazurin-based viability reagent (e.g., alamarBlue).
-
96-well clear-bottom black plates.
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm).
-
Calculate the CC50 (50% cytotoxic concentration) values.
-
Determine the Selectivity Index (SI) by dividing the CC50 by the antiplasmodial IC50.
Protocol 4: In Vitro Speed of Action Assay
This assay determines how quickly a compound kills the parasites.[3][4]
Materials:
-
Synchronized ring-stage P. falciparum culture.
-
Confirmed hit compounds.
-
Complete parasite culture medium.
-
96-well plates.
Procedure:
-
Prepare a synchronized ring-stage P. falciparum culture at 0.1% parasitemia and 2% hematocrit.
-
Add the test compounds at a concentration equivalent to 10 times their IC50.
-
Incubate the plates for specific time points (e.g., 24, 48, 72, and 96 hours).
-
At each time point, wash the cells to remove the drug and perform a limiting dilution to determine the number of viable parasites remaining.
-
After a further incubation period to allow for parasite outgrowth, assess parasitemia using a suitable method (e.g., SYBR Green I or pLDH assay).
-
Calculate the Parasite Reduction Ratio (PRR) at each time point. A PRR of 10^4 or higher at 48 hours is indicative of a fast-acting compound.
Signaling Pathway and Mechanism of Action
While the precise mechanism of action of "this compound" is under investigation, many antimalarial drugs interfere with essential parasite processes. A common target is the parasite's digestive vacuole, where hemoglobin from the host red blood cell is digested. This process releases large quantities of toxic heme, which the parasite detoxifies by polymerizing it into hemozoin.[5][6] Quinolone-containing drugs, for instance, are thought to inhibit this hemozoin formation, leading to a buildup of toxic heme and parasite death.[5]
Caption: Hypothesized mechanism of action for this compound analogs targeting hemozoin formation.
References
- 1. A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. malariaworld.org [malariaworld.org]
- 5. pnas.org [pnas.org]
- 6. Antimalarial medication - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Antimalarial Agent ACT-451840
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-451840 is a novel antimalarial compound demonstrating potent activity against drug-resistant strains of Plasmodium falciparum and Plasmodium vivax. As a front-line candidate in the fight against malaria, ACT-451840 is distinguished by its unique mechanism of action, which circumvents resistance to current artemisinin-based combination therapies (ACTs). This document provides detailed application notes, quantitative data, and experimental protocols to facilitate further research and development of this promising antimalarial agent.
ACT-451840 belongs to a class of phenylalanine-based compounds and has shown efficacy against both the asexual blood stages and the transmissible sexual stages (gametocytes) of the parasite.[1] Its proposed mechanism of action involves interaction with the P. falciparum multidrug resistance protein 1 (PfMDR1), a transporter protein located in the membrane of the parasite's digestive vacuole.[2][3] This interaction disrupts the parasite's ability to regulate its internal environment, leading to rapid cell death.[3] The compound's rapid parasite reduction ratio and its activity against gametocytes make it a strong candidate to replace or supplement artemisinin in future combination therapies, with the added benefit of potentially blocking malaria transmission.[1][4]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of ACT-451840 against various Plasmodium strains.
Table 1: In Vitro Activity of ACT-451840 against Asexual Blood Stages of P. falciparum
| Parasite Strain | Resistance Profile | IC50 (nM)[4] |
| NF54 | Drug-sensitive | 0.4 ± 0.0 |
| K1 | Chloroquine-R, Pyrimethamine-R | 0.3 |
| Dd2 | Chloroquine-R, Pyrimethamine-R | 0.7 |
| 7G8 | Chloroquine-R | 0.3 |
R: Resistant
Table 2: In Vitro Activity of ACT-451840 against Sexual Stages of P. falciparum
| Assay | Parameter | IC50 (nM)[1][5] |
| Male Gamete Formation | Inhibition of exflagellation | 5.89 ± 1.80 |
| Oocyst Development (in mosquitoes) | Inhibition of oocyst formation | 30 (range: 23-39) |
Table 3: In Vivo Efficacy of ACT-451840 in Murine Malaria Models
| Parasite Species | Mouse Model | ED90 (mg/kg)[1][5] |
| P. falciparum | Humanized immunodeficient mice | 3.7 (95% CI: 3.3-4.9) |
| P. berghei | Standard mouse model | 13 (95% CI: 11-16) |
ED90: 90% effective dose CI: Confidence Interval
Experimental Protocols
Protocol 1: In Vitro Antimalarial Activity Assay using [³H]-Hypoxanthine Incorporation
This protocol determines the 50% inhibitory concentration (IC50) of ACT-451840 against the asexual blood stages of P. falciparum. The assay measures the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin)
-
Hypoxanthine-free culture medium
-
ACT-451840 stock solution (in DMSO)
-
[³H]-Hypoxanthine (1 µCi/µL)
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and filter mats
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of ACT-451840 in hypoxanthine-free culture medium in a 96-well plate. Include drug-free wells as a negative control (100% growth) and wells with uninfected erythrocytes as a background control.
-
Prepare a parasite suspension of synchronized ring-stage P. falciparum at 0.5% parasitemia and 2.5% hematocrit in hypoxanthine-free culture medium.
-
Add 100 µL of the parasite suspension to each well of the pre-dosed plate.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with the gas mixture.[6]
-
After 48 hours, add 0.25 µCi of [³H]-hypoxanthine in 50 µL of culture medium to each well.[6]
-
Incubate the plate for an additional 24 hours under the same conditions.[6]
-
After the final incubation, harvest the contents of each well onto a filter mat using a cell harvester.
-
Wash the filter mat to remove unincorporated [³H]-hypoxanthine.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Efficacy Assessment in a P. berghei Mouse Model
This protocol evaluates the in vivo antimalarial activity of ACT-451840 using the 4-day suppressive test in mice infected with the rodent malaria parasite P. berghei.
Materials:
-
P. berghei infected donor mouse
-
Female CD1 mice (or other suitable strain), 6-8 weeks old
-
Saline solution (0.9% NaCl)
-
ACT-451840 formulation for oral gavage
-
Vehicle control (e.g., 7% Tween 80, 3% ethanol in water)
-
Microscope, slides, and Giemsa stain
Procedure:
-
On Day 0, infect experimental mice intravenously or intraperitoneally with 1x10⁷ P. berghei-infected erythrocytes obtained from a donor mouse.
-
Two to four hours post-infection, administer the first dose of ACT-451840 or vehicle control to the respective groups of mice via oral gavage.
-
On Days 1, 2, and 3 post-infection, administer subsequent daily doses of the compound or vehicle.
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Calculate the percent inhibition of parasite growth for each treatment group compared to the vehicle control group.
-
The ED90 (effective dose that inhibits parasite growth by 90%) can be determined by testing a range of doses and analyzing the dose-response relationship.
Protocol 3: Male Gamete Formation (Exflagellation) Inhibition Assay
This assay assesses the transmission-blocking potential of ACT-451840 by measuring its effect on the formation of male gametes.
Materials:
-
Mature P. falciparum gametocyte culture (Stage V)
-
Complete parasite culture medium
-
ACT-451840 stock solution
-
Exflagellation activation medium (RPMI 1640, 25 mM HEPES, 10% human serum, 100 µM xanthurenic acid, pH 8.0)
-
Microscope with a 40x or 100x objective
Procedure:
-
Add serial dilutions of ACT-451840 to a mature gametocyte culture (approximately 1-2% gametocytemia). Include a drug-free control.
-
Incubate the treated cultures for 24-48 hours at 37°C.
-
To induce exflagellation, transfer a small volume (e.g., 10 µL) of the gametocyte culture to a microscope slide.
-
Mix with an equal volume of exflagellation activation medium.
-
Cover with a coverslip and incubate at room temperature for 15-20 minutes to allow for gamete formation.
-
Observe the slide under the microscope and count the number of exflagellation centers (a central residual body with motile male gametes) per field of view.
-
Calculate the percentage of inhibition of exflagellation for each drug concentration compared to the untreated control.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Caption: Workflow for the preclinical evaluation of ACT-451840.
Caption: Proposed mechanism of ACT-451840 via PfMDR1 interaction.
References
- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfmdr1 (Plasmodium falciparum multidrug drug resistance gene 1): a pivotal factor in malaria resistance to artemisinin combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR-Cas9-modified pfmdr1 protects Plasmodium falciparum asexual blood stages and gametocytes against a class of piperazine-containing compounds but potentiates artemisinin-based combination therapy partner drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Antimalarial Agent 23 (Artesunate-Indoloquinoline Hybrid) in Combination Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents and therapeutic strategies. "Antimalarial agent 23" refers to a specific, highly potent artesunate-indoloquinoline hybrid compound designed to combine the fast-acting, potent schizonticidal activity of an artemisinin derivative (artesunate) with the heme polymerization inhibitory action of a quinoline moiety. This dual-action approach aims to enhance efficacy, overcome resistance mechanisms, and reduce the likelihood of new resistance developing.
These application notes provide a summary of the key findings related to this hybrid agent, alongside detailed protocols for its evaluation in a research setting. The data presented is primarily derived from the foundational study by Wang et al. (2014), which describes the synthesis and activity of a series of these hybrids. The most potent compound in this series, often designated as Compound 23 or a variant thereof, demonstrates picomolar to low nanomolar activity against both chloroquine-sensitive and resistant malaria strains.
Mechanism of Action
The therapeutic strategy of this hybrid molecule is based on a dual mechanism targeting critical parasite survival pathways.
-
Artesunate Moiety : The endoperoxide bridge in the artesunate component is activated by intraparasitic heme iron. This reaction generates cytotoxic radical species that damage parasite proteins and lipids, leading to rapid parasite killing.
-
Indoloquinoline Moiety : This planar aromatic system is designed to interfere with the parasite's heme detoxification process. It is believed to cap the growing hemozoin crystal, preventing the polymerization of toxic free heme into inert hemozoin. The accumulation of free heme leads to oxidative stress and parasite death.[1]
This combined assault is hypothesized to create a synergistic effect, overwhelming the parasite's defense mechanisms.
Caption: Dual mechanism of action for Hybrid Agent 23.
Data Presentation
The following tables summarize the quantitative data for the lead artesunate-indoloquinoline hybrid compound as reported in the literature.
Table 1: In Vitro Antiplasmodial Activity
| Compound | P. falciparum Strain | IC₅₀ (nM) | Resistance Index (RI)¹ | Reference |
| Hybrid Agent 23 | NF54 (CQS²) | 0.45 | 0.93 | Wang et al., 2014[1][2] |
| Hybrid Agent 23 | K1 (CQR³) | 0.42 | 0.93 | Wang et al., 2014[1][2] |
¹Resistance Index (RI) = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain) ²CQS = Chloroquine-Sensitive ³CQR = Chloroquine-Resistant
Table 2: In Vivo Efficacy (4-Day Suppressive Test in P. berghei Model)
| Compound | Dose (mg/kg/day, p.o.) | Parasitemia Reduction (%) | Mean Survival Time (Days) | Reference |
| Hybrid Agent 23 | 10 | 89.6 | 7.7 | Wang et al., 2014[1][2] |
Table 3: In Vitro Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)⁴ | Reference |
| Hybrid Agent 23 | L-6 (Rat Myoblast) | >10 | >23,800 | Wang et al., 2014 |
⁴Selectivity Index (SI) = IC₅₀ (L-6 cells) / IC₅₀ (P. falciparum K1)
Experimental Workflow
The typical workflow for evaluating a novel hybrid antimalarial agent like compound 23 involves a multi-stage process from initial screening to in vivo validation.
Caption: Standard workflow for antimalarial drug discovery.
Experimental Protocols
The following are detailed protocols for the key experiments cited. These are standardized methods widely used in antimalarial research and are consistent with the methodologies referenced in the evaluation of Hybrid Agent 23.
Protocol 1: In Vitro Antiplasmodial Activity (SYBR Green I Assay)
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which binds to parasitic DNA.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete RPMI 1640 medium
-
Human erythrocytes (O+)
-
96-well flat-bottom plates
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100, pH 7.5
-
SYBR Green I dye (10,000x stock in DMSO)
-
Test compounds and reference drugs (e.g., Chloroquine, Artemisinin)
-
Incubator (37°C, 5% CO₂, 5% O₂)
Procedure:
-
Prepare serial dilutions of the test compound in complete medium in a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).
-
Prepare a parasite suspension of 2% hematocrit and 0.5% parasitemia (ring stage) in complete medium.
-
Add 180 µL of the parasite suspension to each well containing 20 µL of the diluted compound.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, freeze the plate at -80°C for at least 2 hours to lyse the red blood cells.
-
Prepare the SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer (e.g., 2 µL of stock in 10 mL of lysis buffer).
-
Thaw the plate and add 100 µL of the SYBR Green I working solution to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition versus the log of the drug concentration using non-linear regression analysis.
Protocol 2: In Vivo 4-Day Suppressive Test
This is the standard model for assessing the efficacy of an antimalarial compound in a murine model.
Materials:
-
Plasmodium berghei (ANKA strain) infected donor mouse
-
Healthy Swiss albino mice (female, 6-8 weeks old, ~20-25g)
-
Test compound and vehicle (e.g., 7% Tween 80, 3% Ethanol)
-
Chloroquine (positive control)
-
Alsever's solution or PBS
-
Microscope slides, Giemsa stain, methanol
Procedure:
-
Infection (Day 0):
-
Collect blood from a P. berghei donor mouse with approximately 20-30% parasitemia.
-
Dilute the blood in a suitable buffer so that 0.2 mL contains 1 x 10⁷ infected red blood cells.
-
Inject each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the infected blood.
-
-
Treatment (Day 0 to Day 3):
-
Randomly divide the infected mice into groups (e.g., n=5 per group): Vehicle control, positive control (Chloroquine), and test compound groups at various doses.
-
Two to four hours after infection, administer the first dose of the respective treatments orally (p.o.) or via the desired route.
-
Administer subsequent doses once daily for the next three consecutive days (Day 1, 2, and 3).
-
-
Parasitemia Determination (Day 4):
-
24 hours after the last dose, prepare a thin blood smear from the tail of each mouse.
-
Fix the smears with methanol and stain with 10% Giemsa.
-
Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 500 red blood cells under a microscope (100x oil immersion).
-
-
Data Analysis:
-
Calculate the Average Percentage Parasitemia Suppression for each group using the formula: [(A - B) / A] * 100 where A is the average parasitemia in the vehicle control group and B is the average parasitemia in the treated group.
-
Monitor the mice for an additional period (e.g., up to 30 days) to record the mean survival time for each group.
-
Protocol 3: β-Hematin Formation Inhibition Assay
This cell-free assay assesses the ability of a compound to inhibit the formation of synthetic hemozoin (β-hematin). The pyridine-ferrichrome method is a common and reliable way to quantify the results.
Materials:
-
Hemin chloride
-
DMSO
-
0.5 M Acetate buffer (pH 4.8)
-
Nonidet P-40 (NP-40)
-
96-well flat-bottom plates
-
Pyridine, Acetone
-
Microplate reader (405 nm)
Procedure:
-
Prepare a stock solution of hemin in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compound in DMSO in a 96-well plate.
-
In a separate plate, add 50 µL of hemin stock solution (diluted in acetate buffer to ~300 µM) to each well.
-
Add 50 µL of the test compound dilutions to the corresponding wells. Include a DMSO-only control.
-
Initiate the polymerization reaction by adding 20 µL of a NP-40 solution (e.g., ~30 µM).
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Centrifuge the plate (e.g., 4000 rpm for 15 min) and carefully discard the supernatant.
-
Wash the pellet with 200 µL of DMSO to remove unreacted hemin. Repeat the centrifugation and aspiration.
-
Dissolve the remaining pellet (β-hematin) in 200 µL of 0.1 M NaOH.
-
Transfer an aliquot (e.g., 50 µL) to a new plate and add 150 µL of a 5% (v/v) aqueous pyridine solution.
-
Read the absorbance at 405 nm. The amount of β-hematin formed is proportional to the absorbance.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
References
Application Notes and Protocols: Scale-up Synthesis of a Potent Quinoline-Based Antimalarial Agent for Preclinical Studies
These application notes provide a detailed protocol for the scale-up synthesis of a potent antimalarial agent, a 6-chloro-2-arylvinylquinoline derivative, intended for preclinical evaluation. The following sections outline the synthetic route, experimental procedures, and preclinical activity of this compound class, which serves as a representative example due to the lack of specific public information on an "Antimalarial agent 23." The protocols are designed for researchers, scientists, and drug development professionals.
Introduction
The continuous emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents.[1][2] Quinoline-based compounds have historically formed the backbone of antimalarial chemotherapy.[1][3] This document details the synthesis of a promising 6-chloro-2-arylvinylquinoline derivative, which has demonstrated potent in vitro activity against drug-resistant malaria parasites. The described multi-step synthesis is amenable to scale-up for the production of sufficient quantities required for comprehensive preclinical studies.
Data Presentation
The following tables summarize the in vitro antimalarial activity and cytotoxicity of a series of synthesized 6-substituted 2-styrylquinolines against chloroquine-resistant (Dd2) and sensitive (NF54) strains of P. falciparum, as well as a mammalian cell line (HEK293T) to assess selectivity.
Table 1: In Vitro Antimalarial Activity and Cytotoxicity
| Compound | R | X | IC50 Dd2 (nM) | IC50 NF54 (nM) | CC50 HEK293T (µM) | Selectivity Index (SI = CC50/IC50 Dd2) |
| 1 | H | H | 150 | 120 | >20 | >133 |
| 2 | 4-Cl | H | 25 | 20 | >20 | >800 |
| 3 | 4-OCH3 | H | 80 | 75 | >20 | >250 |
| 4 | H | 4-Cl | 15 | 12 | >20 | >1333 |
| 5 | H | 4-F | 20 | 18 | >20 | >1000 |
Data is representative of compounds synthesized in similar studies.
Experimental Protocols
This section provides a detailed methodology for the multi-step synthesis of a representative 6-chloro-2-arylvinylquinoline.
Materials and Reagents
-
4-Chloroaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Phosphorus oxychloride (POCl₃)
-
Substituted benzaldehydes
-
p-Toluenesulfonamide (p-TsNH₂)
-
Xylene
-
Ethanol
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Synthesis Workflow
Caption: Synthetic workflow for the preparation of 6-chloro-2-arylvinylquinolines.
Step 1: Synthesis of 6-Chloro-4-hydroxy-2-methylquinoline
-
To a stirred solution of 4-chloroaniline (1.0 eq) in polyphosphoric acid (10 eq by weight), add ethyl acetoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 150°C and maintain for 2 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Filter the solid, wash with water, and dry under vacuum to yield 6-chloro-4-hydroxy-2-methylquinoline.
Step 2: Synthesis of 2,6-Dichloro-4-methylquinoline
-
Add 6-chloro-4-hydroxy-2-methylquinoline (1.0 eq) to phosphorus oxychloride (5.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 105°C and reflux for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,6-dichloro-4-methylquinoline.
Step 3: Synthesis of 6-Chloro-2-arylvinylquinoline (Final Product)
-
In a sealed tube, combine 2,6-dichloro-4-methylquinoline (1.0 eq), the desired substituted benzaldehyde (1.2 eq), and p-toluenesulfonamide (0.2 eq) in xylene.
-
Heat the mixture to 130°C for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the final 6-chloro-2-arylvinylquinoline derivative.
Characterization
The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Preclinical Evaluation Strategy
The synthesized compound is now ready for a battery of preclinical tests to evaluate its potential as a drug candidate.
References
- 1. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Antimalarial Agents for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with antimalarial agents, exemplified by the hypothetical 'Antimalarial Agent 23', a compound representative of poorly soluble molecules in drug discovery.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my aqueous assay buffer. What is the likely cause?
A1: Precipitation of poorly soluble compounds like this compound in aqueous buffers is a common issue.[1][2] The primary cause is the low aqueous solubility of the compound. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the solvent concentration decreases dramatically, leading to the compound coming out of solution.[2][3]
Q2: What are the common strategies to improve the solubility of a compound for in vitro assays?
A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs for in vitro testing.[4][5][6][7] These can be broadly categorized as:
-
Co-solvents: Using a water-miscible organic solvent to increase the solubility of the drug in an aqueous solution.[4][8][9]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[8][10]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[4][5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[4][8]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like nanoemulsions or liposomes can improve solubility and cellular uptake.[4][6]
Q3: How do I choose the right solubilization technique for my antimalarial agent?
A3: The selection of a suitable solubilization method depends on the physicochemical properties of your compound, the requirements of the in vitro assay, and the intended downstream applications.[5] Consider the following factors:
-
Compound Properties: Is the compound acidic, basic, or neutral? What is its lipophilicity (LogP)?
-
Assay Compatibility: Will the chosen excipients (co-solvents, surfactants, etc.) interfere with the assay components (e.g., enzymes, cells)?[3][11][12]
-
Toxicity: Are the selected excipients cytotoxic at the concentrations required for solubilization, especially in cell-based assays?[3]
Q4: Can I use DMSO as a co-solvent? What are the limitations?
A4: Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of poorly soluble compounds.[1][2] However, its use has limitations. High concentrations of DMSO can be toxic to cells and may interfere with enzyme activity.[3] It is generally recommended to keep the final concentration of DMSO in the assay below 1%, and often below 0.5%.[3] Even at low concentrations, the compound may still precipitate upon dilution from the DMSO stock.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates immediately upon dilution in aqueous buffer. | The aqueous solubility of the compound is exceeded. | 1. Decrease the final compound concentration: Test a lower concentration range in your assay. 2. Increase the co-solvent concentration: If using a co-solvent like DMSO, try slightly increasing the final concentration (while staying within the tolerance limits of your assay). 3. Use a different solubilization method: Explore other options such as surfactants, cyclodextrins, or pH adjustment.[4][5][8] |
| Inconsistent results between experiments. | - Compound precipitation over time. - Degradation of the compound in the assay medium. | 1. Visually inspect for precipitation: Check your assay plates under a microscope for any signs of compound precipitation. 2. Prepare fresh dilutions: Prepare fresh dilutions of your compound immediately before each experiment.[2] 3. Assess compound stability: Evaluate the stability of your compound in the assay buffer over the duration of the experiment. |
| Low or no activity observed in a cell-based assay. | - Poor membrane permeability. - The compound is not sufficiently soluble to reach an effective intracellular concentration. | 1. Enhance solubility with formulation: Utilize solubility-enhancing formulations like lipid-based systems or cyclodextrins which can also improve permeability.[12] 2. Use a more sensitive assay readout: If possible, switch to an assay that is more sensitive to lower concentrations of the compound. |
| Discrepancy between enzyme and cell-based assay results. | Differences in the local environment and permeability barriers. | 1. Optimize formulation for cell-based assays: The formulation that works for a biochemical assay may not be optimal for a cellular assay due to cytotoxicity or effects on cell membranes.[3] 2. Measure intracellular concentration: If feasible, quantify the intracellular concentration of the compound to understand its uptake. |
Data Presentation
Table 1: Comparison of Solubilization Methods for a Hypothetical Poorly Soluble Antimalarial Agent
| Method | Excipient | Typical Concentration Range | Maximum Achievable Concentration (Illustrative) | Advantages | Disadvantages |
| Co-solvent | DMSO | 0.1 - 1% (v/v) | 10 µM | Simple to prepare. | Potential for precipitation upon dilution; cellular toxicity at higher concentrations.[2][3] |
| Ethanol | 0.1 - 2% (v/v) | 15 µM | Less toxic than DMSO for some cell lines. | Can affect enzyme activity. | |
| Surfactant | Tween® 80 | 0.01 - 0.1% (w/v) | 50 µM | Can significantly increase apparent solubility.[4][5] | Potential for membrane disruption in cell-based assays; interference with some assay readouts.[3] |
| Cyclodextrin | HP-β-CD | 1 - 10 mM | 100 µM | Low cytotoxicity; can improve bioavailability.[4][8] | Can extract cholesterol from cell membranes at high concentrations. |
| pH Adjustment | pH 4.0 Buffer | N/A | >200 µM (for a basic compound) | Simple and effective for ionizable compounds.[10] | Not applicable to neutral compounds; may not be compatible with the assay's optimal pH. |
Note: The maximum achievable concentrations are for illustrative purposes and will be highly dependent on the specific antimalarial agent.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
-
Weigh out a precise amount of this compound.
-
Dissolve the compound in 100% DMSO to make a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[2]
-
For the assay, dilute the stock solution in the assay buffer to the desired final concentration, ensuring the final DMSO concentration is within the acceptable range for your assay (typically ≤ 0.5%).
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your assay buffer.
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Add the drug stock solution dropwise to the HP-β-CD solution while vortexing.
-
Allow the mixture to equilibrate for at least 1 hour at room temperature, protected from light.
-
This drug-cyclodextrin complex solution can then be further diluted in the assay buffer.
Visualizations
Caption: Workflow for selecting a solubilization strategy.
Caption: Consequences of poor compound solubility in assays.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the pH-Dependent Solubility of Antimalarial Drugs: Implicat [esmat.ned.gov.ng]
- 11. In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis Yield Optimization of Antimalarial Agent 23
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Antimalarial Agent 23.
Overview of this compound Synthesis
This compound is a novel quinoline-pyrazole conjugate with promising activity against drug-resistant malaria strains. Its synthesis is a multi-step process culminating in a critical Suzuki-Miyaura coupling reaction. This guide focuses on the optimization of the final two key stages: the synthesis of the pyrazole intermediate (Pz-Int) and its subsequent coupling with a substituted quinoline (Qu-Cl) to yield the final product.
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: Pyrazole Intermediate (Pz-Int) Synthesis
The synthesis of the pyrazole intermediate is typically achieved through the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound. Low yields are a common issue.
Problem: Low or No Yield of Pyrazole Intermediate (Pz-Int)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect Solvent | 1. Screen alternative solvents such as ethanol, acetic acid, or toluene. 2. Consider using a high-boiling point, eco-friendly solvent like PEG-400 for challenging cyclizations.[1] | Improved solubility of starting materials and increased reaction rate, leading to higher yield. |
| Inefficient Dehydration | 1. Add a catalytic amount of acid (e.g., HCl, H₂SO₄) to accelerate the dehydration step.[2] 2. For acid-sensitive substrates, use a Dean-Stark apparatus to remove water azeotropically. | Faster and more complete conversion to the pyrazole product. |
| Side Reactions | 1. Lower the reaction temperature to minimize the formation of byproducts. 2. Analyze the crude product by LC-MS to identify major impurities and adjust conditions accordingly. | Increased purity and easier purification of the desired pyrazole intermediate. |
| Poor Quality Starting Materials | 1. Verify the purity of the hydrazine and diketone precursors by NMR or GC-MS. 2. Purify starting materials if necessary (e.g., recrystallization, distillation). | Consistent and reproducible reaction outcomes with higher yields. |
Detailed Protocol: Optimized Pyrazole Intermediate Synthesis
-
Reaction Setup: To a solution of the 1,3-diketone (1.0 eq) in ethanol (5 mL/mmol), add the substituted hydrazine hydrate (1.1 eq).
-
Acid Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Reaction Conditions: Stir the mixture at reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole intermediate.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The final step in the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura coupling of the pyrazole boronic ester with the halogenated quinoline. This reaction is sensitive to multiple variables.
Problem: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Catalyst Inactivity | 1. Ensure the use of a Pd(0) source or a precatalyst that efficiently generates the active LPd(0) species.[3] 2. For heterocyclic substrates, consider using specialized ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos).[4] | Increased catalytic turnover and higher conversion to the desired product. |
| Inappropriate Base | 1. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be empirical.[4] 2. For ester-containing substrates, consider using a milder base like KF to prevent hydrolysis.[4] | Optimized reaction kinetics and minimized side reactions like ester cleavage. |
| Solvent System Issues | 1. Use a biphasic solvent system (e.g., toluene/water, dioxane/water) to facilitate the reaction. The presence of water can be crucial.[5] 2. Ensure vigorous stirring for biphasic mixtures to maximize interfacial contact.[3] | Improved solubility of both organic and inorganic reagents, leading to a more efficient reaction. |
| Protodeborylation of Boronic Ester | 1. Ensure the reaction is thoroughly degassed to remove oxygen, which can promote this side reaction.[3] 2. Use a more stable boronate derivative, such as a pinacol (BPin) or MIDA boronate ester.[3] | Preservation of the boronic ester throughout the reaction, allowing for complete coupling. |
| Poor Substrate Solubility | 1. If substrates have poor solubility, try more polar aprotic solvents like DMF or DMSO, but be aware of potential side reactions at high temperatures.[4] 2. Consider using a phase-transfer catalyst in biphasic systems. | Enhanced concentration of reactants in the solution phase, leading to a faster reaction rate. |
Quantitative Data Summary: Suzuki Coupling Optimization
| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 35 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 78 |
| 3 | Pd(dppf)Cl₂ (3) | dppf | Cs₂CO₃ | DMF | 110 | 65 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 5 | Pd/C (10) | None | Na₂CO₃ | Ethanol/H₂O | 80 | 45 |
Data is illustrative and represents a typical optimization study.
Detailed Protocol: Optimized Suzuki-Miyaura Coupling
-
Reagent Preparation: In a reaction vessel, combine the halogenated quinoline (1.0 eq), the pyrazole boronic ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5.5 mol%).
-
Solvent and Degassing: Add the degassed solvent system (e.g., dioxane/water 4:1). Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the mixture to the optimized temperature (e.g., 100 °C) with vigorous stirring for 8-12 hours, or until TLC/LC-MS indicates completion.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield this compound.
Signaling Pathways and Logical Relationships
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction turns black immediately. Is this normal?
A1: Yes, a color change to dark brown or black is often observed and typically indicates the formation of palladium(0) nanoparticles from the precatalyst.[6] This is usually not a sign of a failed reaction. However, if no product is formed, it could indicate catalyst decomposition. Ensure your reagents are pure and the system is properly deoxygenated.
Q2: I am observing significant protodeborylation of my pyrazole boronic ester. How can I prevent this?
A2: Protodeborylation is a common side reaction. To mitigate it, ensure your reaction is rigorously degassed, as oxygen can promote this pathway.[3] Using anhydrous solvents and a strong base like K₃PO₄ can also help. If the problem persists, consider converting your boronic acid or ester to a more stable derivative, such as a MIDA boronate, which is protected until needed in the catalytic cycle.[3]
Q3: Can I use a heterogeneous catalyst like Pd/C for the Suzuki coupling step?
A3: While Pd/C is an attractive option for its ease of removal, it often shows lower activity for complex heterocyclic couplings compared to homogeneous catalysts with specialized ligands.[7] If you choose to use Pd/C, you may need higher catalyst loadings and more forcing conditions (higher temperature, longer reaction times). It is best suited for simpler, less sterically hindered substrates.
Q4: My pyrazole synthesis is very slow. How can I speed it up?
A4: The rate of pyrazole formation is often limited by the dehydration of the initial adduct. Adding a catalytic amount of acid (e.g., acetic acid, HCl) can significantly accelerate this step.[2] Alternatively, increasing the reaction temperature or using a solvent that allows for azeotropic removal of water can also increase the reaction rate.
Q5: What is the best ligand for coupling a pyrazole with a quinoline?
A5: Electron-rich and sterically hindered biaryl phosphine ligands, such as SPhos, XPhos, or RuPhos, are often highly effective for cross-coupling reactions involving heteroaromatic compounds.[4] These ligands promote the oxidative addition step and facilitate the reductive elimination to form the final product. It is recommended to screen a small number of these "Buchwald-type" ligands to find the optimal one for your specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Crystallization of Antimalarial Agent 23
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of Antimalarial Agent 23.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of crystallizing this compound?
Crystallization is a critical purification step in the manufacturing of this compound.[1][2][3] The primary goals are to:
-
Achieve high chemical purity.[1]
-
Isolate the desired polymorphic form with consistent physical and chemical properties.[1][2][4]
-
Control particle size and morphology for optimal downstream processing and bioavailability.[1][2][5]
Q2: What are the common challenges encountered during the crystallization of this compound?
Common challenges include:
-
Poor or no crystal formation: The solution remains clear or turns into an oil.[6]
-
Formation of the wrong polymorph: Uncontrolled crystallization can lead to metastable or undesired crystal forms with different properties.[2][4][]
-
Small or needle-like crystals: These can be difficult to filter and dry, and may have poor flowability.
-
Agglomeration: Crystals clump together, affecting purity and particle size distribution.[]
-
Oiling out: The compound separates as a liquid phase instead of a solid.[8]
Q3: How does solvent selection impact the crystallization of this compound?
Solvent selection is a critical factor that influences solubility, supersaturation, nucleation, and crystal growth.[2][][9] An ideal solvent system will:
-
Provide a steep solubility curve with temperature, which is ideal for high yields in cooling crystallization.[10]
-
Promote the formation of the desired polymorph.
-
Minimize the incorporation of impurities.
Troubleshooting Guide
Issue 1: No Crystals Form or Oiling Out Occurs
Symptoms:
-
The solution remains clear even after cooling or addition of an anti-solvent.
-
An oily, immiscible layer forms at the bottom of the vessel.[8]
Possible Causes & Solutions:
| Possible Cause | Proposed Solution |
| Insufficient Supersaturation | Concentrate the solution by evaporating some of the solvent.[6] |
| Cool the solution to a lower temperature. | |
| Introduce an anti-solvent in a controlled manner.[] | |
| Compound is too soluble in the chosen solvent | Select a different solvent or solvent mixture where the compound has lower solubility. |
| Presence of impurities inhibiting nucleation | Purify the starting material. Consider adding a charcoal treatment step.[6] |
| Cooling rate is too fast, leading to oiling out | Slow down the cooling rate to allow for ordered crystal lattice formation.[11] |
| Solution is above the compound's melting point at the point of saturation | Add more of the "soluble solvent" to keep the compound dissolved at a lower temperature.[6] |
Issue 2: Formation of Undesired Polymorph
Symptoms:
-
Characterization data (e.g., XRD, DSC) indicates a different crystal form than the target polymorph.
Possible Causes & Solutions:
| Possible Cause | Proposed Solution |
| Spontaneous nucleation of a metastable form | Implement seeding with the desired polymorph. This is the most effective way to control polymorphism.[4][] |
| Inappropriate solvent system | Screen different solvents or solvent mixtures, as they can influence which polymorph is favored.[] |
| Incorrect supersaturation level or cooling profile | Carefully control the rate of supersaturation generation through optimized cooling or anti-solvent addition profiles.[] |
| High agitation rate | Excessive agitation can sometimes induce the formation of less stable polymorphs.[5][12] |
Issue 3: Small, Needle-like Crystals or Agglomerates
Symptoms:
-
The resulting crystals are very fine, making filtration difficult.
-
Crystals have a high aspect ratio (needle-like).
-
Crystals are clumped together.[]
Possible Causes & Solutions:
| Possible Cause | Proposed Solution |
| High level of supersaturation leading to rapid nucleation | Lower the supersaturation level by slowing the cooling or anti-solvent addition rate.[] |
| Increase the seeding temperature to be closer to the solubility curve.[13] | |
| Insufficient agitation leading to localized high supersaturation | Optimize the stirring rate to ensure a homogeneous solution. |
| Secondary nucleation | Reduce agitation speed once crystal growth has initiated.[12] |
| Solvent system favors needle-like growth | Experiment with different solvents or add a habit-modifying additive. |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., 55:45 water/1-propanol) at an elevated temperature (e.g., 70°C) to achieve a saturated or slightly undersaturated solution.[10]
-
Cooling: Cool the solution at a controlled rate (e.g., 0.5°C/minute). A slower cooling rate generally favors larger crystals.[11]
-
Seeding (Optional but Recommended): Once the solution is slightly supersaturated, introduce a small amount of seed crystals of the desired polymorph of this compound. This will control the crystal form and size.[]
-
Maturation: Hold the suspension at the final temperature for a period (e.g., 2-4 hours) with gentle agitation to allow for crystal growth and to ensure the transformation to the most stable form is complete.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum at an appropriate temperature.
Protocol 2: Anti-Solvent Crystallization of this compound
-
Dissolution: Dissolve this compound in a "good" solvent in which it is highly soluble.
-
Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) to the solution with controlled agitation. The rate of addition is critical for controlling nucleation and crystal size.[]
-
Seeding (Optional but Recommended): Introduce seed crystals of the desired polymorph at the point of initial supersaturation.
-
Maturation: Allow the suspension to stir for a period to ensure complete crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.
Protocol 3: Seed Crystal Preparation and Use
-
Preparation: Generate a small batch of high-quality crystals of the desired polymorph of this compound using a slow crystallization method.
-
Grinding (if necessary): If the initial crystals are large, they can be gently crushed to create smaller seed crystals.
-
Slurry Formation: Create a slurry of the seed crystals in a small amount of the crystallization solvent or anti-solvent.
-
Introduction: Add a controlled amount of the seed slurry to the supersaturated solution. The amount of seed will influence the final crystal size distribution.
Visualizations
Caption: A general workflow for troubleshooting crystallization issues.
Caption: Decision tree for selecting a suitable crystallization method.
Caption: Relationship between crystallization problems, causes, and solutions.
References
- 1. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 2. syrris.com [syrris.com]
- 3. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 4. scribd.com [scribd.com]
- 5. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. "Design of API Solid States in Crystallization Processes" by Weizhong Gong [ir.lib.uwo.ca]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 13. mt.com [mt.com]
Technical Support Center: Stabilizing Antimalarial Agent 23 in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic antimalarial agent 23. The following information is designed to address common challenges encountered during experimental procedures involving the solubilization, handling, and storage of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: this compound is precipitating out of my aqueous buffer solution. How can I improve its solubility?
A1: Precipitation is a common issue due to the lipophilic nature of many antimalarial compounds, leading to low aqueous solubility.[1][2][3][4] Consider the following strategies:
-
Co-solvents: Prepare a stock solution in an organic solvent such as ethanol or DMSO before diluting it to the final concentration in your aqueous buffer.[5] Note that some organic solvents, like DMSO, can accelerate the degradation of certain antimalarials.[6]
-
pH Adjustment: The solubility of many drugs is pH-dependent.[1] Experiment with slight adjustments to the pH of your buffer to see if solubility improves. For instance, Dihydroartemisinin (DHA), a related compound, is more stable at a slightly acidic pH of 7.2 compared to 7.4.[5][6]
-
Formulation Aids: For in vivo studies or more complex formulations, consider using solubility enhancers like fatty acids or encapsulating the agent in nanotechnology-based carriers.[1][2][4][7]
Q2: I am concerned about the stability of agent 23 in my experimental conditions. What factors can cause degradation?
A2: Antimalarial agents, particularly those with structures similar to artemisinin, are known to be chemically unstable.[5][6] Key factors that can lead to degradation include:
-
Presence of Iron: Degradation can be catalyzed by ferrous iron (Fe(II)) or heme.[5][6] If your medium contains these components, the stability of the agent may be compromised.
-
Temperature: Higher temperatures generally accelerate chemical degradation. For short-term storage of solutions, keep them on ice and for long-term storage, freeze them at -70°C or lower.[5]
-
pH: As with solubility, pH can significantly impact stability. The stability of similar compounds has been shown to vary even within a narrow physiological pH range.[5][6]
-
Biological Reductants: In biological assays, reductants such as flavin cofactors can contribute to the degradation of the agent.[5][6]
Q3: What is the recommended procedure for preparing a stock solution of this compound?
A3: Given the poor aqueous solubility of many antimalarial agents, a stock solution should be prepared in an appropriate organic solvent.[5] Ethanol is often a suitable choice.[5]
-
Protocol:
-
Accurately weigh the required amount of this compound.
-
Dissolve it in a minimal amount of high-purity ethanol to create a concentrated stock solution (e.g., 1 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed vial at -20°C or below, protected from light.
-
Q4: How should I store my solutions of this compound to minimize degradation?
A4: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Short-term (during an experiment): Keep solutions on ice and protected from light.
-
Long-term: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -70°C or colder.[5] When ready to use, thaw the aliquot quickly and keep it on ice.
Q5: My in vitro assay results are inconsistent. Could the stability of agent 23 be a factor?
A5: Yes, inconsistent results can be a direct consequence of the degradation of the antimalarial agent during the experiment.[5] The degradation products often have significantly reduced or no antimalarial activity.[8]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh dilutions of agent 23 from a frozen stock solution immediately before each experiment.
-
Incubation Time: Be aware that the activity of the agent can decrease over the incubation period of your assay. Consider this when interpreting your results. For example, the activity of DHA was significantly reduced after 3 hours of incubation in plasma.[5]
-
Control Experiments: Include a control to assess the stability of the agent in your assay medium over the course of the experiment. This can be done by incubating the agent in the medium for the same duration as your assay and then analyzing its concentration by HPLC or a similar method.
-
Quantitative Data Summary
The stability of antimalarial agents is highly dependent on the experimental conditions. The table below summarizes the stability of Dihydroartemisinin (DHA), a well-studied antimalarial, under various conditions, which can serve as a proxy for understanding the stability of agent 23.
| Condition | pH | Temperature (°C) | Half-life (t½) | Reference |
| Phosphate-Buffered Saline (PBS) | 7.2 | 37 | 8.1 hours | [5] |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 5.5 hours | [5] |
| Plasma | 7.4 | 37 | 2.3 hours | [5] |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound
This protocol outlines a method to determine the solubility of agent 23 in a specific buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the test buffer (e.g., PBS, pH 7.4) in a sealed tube.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may also be used.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved agent 23 using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
The solubility is the concentration of the agent in the saturated supernatant.
-
Protocol 2: Evaluating the Stability of this compound in Solution
This protocol describes a general method for assessing the stability of agent 23 under specific conditions (e.g., in a particular buffer or biological matrix).
-
Solution Preparation:
-
Prepare a solution of this compound in the test solution (e.g., PBS, plasma) at a known initial concentration. This is your time zero (T=0) sample.
-
-
Incubation:
-
Incubate the solution under the desired conditions (e.g., 37°C in a water bath).
-
Ensure the container is sealed to prevent evaporation.[5]
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately stop any further degradation by freezing the sample at -70°C or by mixing it with a quenching solution if necessary.[5]
-
-
Analysis:
-
Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method (e.g., HPLC).
-
Plot the concentration of agent 23 versus time to determine the degradation kinetics and calculate the half-life (t½).
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. Evaluating the pH-Dependent Solubility of Antimalarial Drugs: Implicat [esmat.ned.gov.ng]
- 2. tandfonline.com [tandfonline.com]
- 3. Getting the formulation right | Medicines for Malaria Venture [mmv.org]
- 4. malariaworld.org [malariaworld.org]
- 5. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of Antimalarial agent 23
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Antimalarial Agent 23. The information herein is designed to help troubleshoot common experimental issues and mitigate off-target effects. For the purpose of this guide, this compound is treated as a representative quinoline-based antimalarial, and the information provided is based on the known properties and challenges associated with this class of drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for quinoline-based antimalarial agents?
A1: The primary mechanism of action for many quinoline-based antimalarial drugs, such as chloroquine, involves inhibiting the detoxification of heme in the malaria parasite. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite crystallizes heme into hemozoin. Quinolone drugs are thought to cap the hemozoin crystals, preventing further crystallization and leading to a buildup of toxic heme that damages the parasite.[1][2] Some quinoline analogs may also act by interfering with the biosynthesis of parasitic nucleic acids.[2]
Q2: What are the known off-target effects associated with quinoline-based antimalarials?
A2: Off-target effects can occur when a drug interacts with unintended molecular targets in the host. For quinoline-based antimalarials, these can manifest as various side effects. While specific off-target effects for "Agent 23" are not defined, related compounds are known to have effects on host cellular processes. Strategies to minimize these effects include rational drug design to increase target specificity and high-throughput screening to identify compounds with lower off-target activity.[3]
Q3: How can I assess the potential for off-target effects in my experiments?
A3: Assessing off-target effects can be approached through several methods. High-throughput screening (HTS) allows for the rapid testing of a compound against a wide range of targets to identify unintended interactions.[3] Additionally, genetic and phenotypic screening can provide insights into how a compound affects cellular pathways beyond its intended target.[3] In vitro and in vivo assays are crucial for observing the overall effects on host cells and organisms.
Q4: What strategies can be employed to reduce the off-target effects of this compound?
A4: Reducing off-target effects is a key challenge in drug development. Rational drug design, utilizing computational and structural biology, can help in designing molecules with higher specificity for the parasite target.[3] Chemical modifications to the core structure of the antimalarial agent can also minimize interactions with human enzymes and receptors.[4][5]
Troubleshooting Guides
Guide 1: Unexpected Host Cell Cytotoxicity
Problem: Significant cytotoxicity is observed in uninfected host cells (e.g., erythrocytes, hepatocytes) at concentrations intended to be effective against the parasite.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects on host cellular pathways. | 1. Perform a dose-response curve on uninfected host cells to determine the CC50 (50% cytotoxic concentration). 2. Compare the CC50 to the IC50 (50% inhibitory concentration) against the parasite to calculate the selectivity index (SI = CC50/IC50). | A high SI indicates good selectivity. If the SI is low, consider redesigning the compound or using a lower, less toxic concentration in combination with another agent. |
| Compound instability or degradation. | 1. Verify the stability of this compound in your experimental medium over the time course of the assay. 2. Use fresh preparations of the compound for each experiment. | Stable compound should yield consistent results. Degradation products may have different toxicity profiles. |
| Contamination of the compound. | 1. Check the purity of your stock of this compound using analytical methods like HPLC or mass spectrometry. | A pure compound will ensure that observed effects are due to the agent itself. |
Guide 2: Inconsistent Antiplasmodial Activity
Problem: High variability in the measured IC50 values for this compound across different experimental runs.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variations in parasite life stage synchronization. | 1. Ensure a consistent and high degree of synchronization of the parasite culture to the ring stage before drug addition.[6] 2. Use flow cytometry to verify the life stage of the parasites. | Consistent starting parasite populations will lead to more reproducible IC50 values. |
| Drug-parasite incubation time. | 1. Standardize the incubation time for all assays. Some drugs require a longer exposure time to exert their effect.[7] | A standardized protocol will reduce variability. |
| Development of drug resistance. | 1. If using a continuous culture, periodically re-evaluate the sensitivity of the parasite strain to a reference drug like chloroquine.[8] 2. Genotype the parasite to check for known resistance markers.[9] | This will help determine if the parasite population is evolving resistance to the agent. |
Quantitative Data Summary
The following table summarizes typical concentration ranges and efficacy metrics for antimalarial drug screening, which can be used as a reference for experiments with this compound.
| Parameter | Description | Typical Values/Ranges | Reference |
| IC50 (Inhibitory Concentration 50%) | The concentration of a drug that inhibits 50% of parasite growth in vitro. | Varies widely depending on the compound and parasite strain. For sensitive strains, this can be in the low nanomolar range. | [8] |
| CC50 (Cytotoxic Concentration 50%) | The concentration of a drug that causes death to 50% of host cells. | Should be significantly higher than the IC50 for a viable drug candidate. | - |
| Selectivity Index (SI) | The ratio of CC50 to IC50 (CC50/IC50). | A higher SI is desirable, often >100 for promising compounds. | - |
| Parasitemia | The percentage of red blood cells infected with parasites. | Optimal range for in vitro assays is typically 0.5-4%.[8] | [8] |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This protocol is a common method for determining the 50% inhibitory concentration (IC50) of an antimalarial compound against Plasmodium falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (RPMI 1640 with supplements)
-
96-well microplates
-
This compound stock solution
-
SYBR Green I lysis buffer
-
Fluorometer
Procedure:
-
Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete medium.
-
Serially dilute this compound in complete medium in a 96-well plate. Include drug-free control wells.
-
Add 100 µL of the parasite culture to each well.
-
Incubate the plate for 72 hours at 37°C in a gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence on a fluorometer with excitation at 485 nm and emission at 530 nm.
-
Calculate the IC50 value by plotting the fluorescence intensity against the log of the drug concentration and fitting to a dose-response curve.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for assessing efficacy and off-target effects.
References
- 1. pnas.org [pnas.org]
- 2. Antimalarial medication - Wikipedia [en.wikipedia.org]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Defining the Timing of Action of Antimalarial Drugs against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmv.org [mmv.org]
- 9. malariaworld.org [malariaworld.org]
Optimizing dosage of Antimalarial agent 23 in mouse models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antimalarial Agent 23 in mouse models of malaria.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a 4-day suppressive test?
A1: For initial in vivo efficacy screening using the 4-day suppressive test in a Plasmodium berghei ANKA model, a starting dose of 50 mg/kg administered orally (p.o.) or subcutaneously (s.c.) is recommended.[1] This dose can be adjusted based on preliminary in vitro data and the observed in vivo response. A dose-ranging study is advised for further optimization.[1]
Q2: What is the appropriate mouse strain for testing this compound?
A2: NMRI or BALB/c mice are commonly used for in vivo antimalarial efficacy studies.[1][2] These strains are susceptible to P. berghei infection, and their immune responses to malaria are well-characterized.[2][3] For studies involving human malaria parasites like P. falciparum, humanized mouse models engrafted with human red blood cells are necessary.[4][5][6][7]
Q3: How should I prepare this compound for administration?
A3: The solubility of this compound should be determined to select an appropriate vehicle. For compounds with poor aqueous solubility, a common vehicle is a mixture of 7% Tween 80 and 3% ethanol in sterile water.[1] Ensure the final solution is homogenous before administration.
Q4: How do I assess the efficacy of this compound?
A4: Efficacy is primarily assessed by monitoring the percentage of parasitized red blood cells (parasitemia) in treated mice compared to an untreated control group.[1] This is typically done by examining Giemsa-stained thin blood smears under a microscope.[5] The percentage of suppression is a key metric. Additionally, mean survival time of the treated mice is another important parameter to record.[1] Mice that are aparasitemic on day 30 post-infection are generally considered cured.[1]
Q5: What are the common signs of toxicity to watch for with this compound?
A5: Monitor mice daily for any adverse effects, including weight loss, changes in behavior (e.g., lethargy, ruffled fur), and signs of distress.[1][8] For a more detailed toxicity assessment, blood biochemistry and histopathological examination of organs like the liver and kidneys can be performed at the end of the study.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No reduction in parasitemia | - Ineffective dose- Poor bioavailability- Drug resistance (if using a resistant parasite strain)- Improper drug administration | - Perform a dose-ranging study with higher concentrations.[1]- Consider a different route of administration (e.g., intraperitoneal or intravenous).- Test against a drug-sensitive parasite strain.- Ensure proper administration technique and volume. |
| High variability in results between mice in the same group | - Inconsistent dosing- Variation in parasite inoculum- Individual differences in mouse metabolism | - Ensure accurate and consistent administration of the agent.- Standardize the parasite inoculum preparation and injection.- Increase the number of mice per group to improve statistical power. |
| Sudden death of mice in the treatment group | - Acute toxicity of the compound at the tested dose | - Immediately perform a dose de-escalation study to find the maximum tolerated dose (MTD).- Observe mice more frequently after dosing for signs of distress. |
| Recrudescence of parasitemia after initial clearance | - Insufficient treatment duration- Sub-optimal dosing leading to incomplete parasite clearance- Short half-life of the compound | - Extend the treatment duration.- Increase the dose or dosing frequency.- Characterize the pharmacokinetic profile of the compound. |
Experimental Protocols
Four-Day Suppressive Test
This test is a standard method for primary in vivo assessment of antimalarial activity.[1]
Materials:
-
Plasmodium berghei ANKA strain
-
NMRI female mice (25 ± 2 g)[1]
-
This compound
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in water)[1]
-
Standard antimalarial drug (e.g., Chloroquine)[1]
-
Giemsa stain
-
Microscope
Procedure:
-
Infection (Day 0): Infect experimental groups of mice intravenously (i.v.) or intraperitoneally (i.p.) with 2x10^7 parasitized erythrocytes from a donor mouse with approximately 30% parasitemia.[1]
-
Treatment (Day 0 to Day 3): Two to four hours post-infection, administer the first dose of this compound to the test group.[1] Administer subsequent doses at 24, 48, and 72 hours post-infection.[1] Include a positive control group (treated with a standard antimalarial) and a negative control group (treated with the vehicle).
-
Monitoring (Day 4): On day 4, collect thin blood smears from the tail of each mouse. Stain with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Data Analysis: Calculate the average parasitemia for each group and determine the percentage of suppression using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] * 100
Acute Oral Toxicity Study
This protocol provides a general guideline for assessing the acute toxicity of a single high dose of the compound.
Materials:
-
Healthy, non-infected mice
-
This compound
-
Vehicle
Procedure:
-
Administer a single oral dose of 2000 mg/kg of this compound to one group of mice.[8][9] A control group should receive only the vehicle.
-
Observe the mice continuously for the first 30 minutes, then intermittently every hour for 4 hours, and then daily for 14 days.[8]
-
Record any signs of toxicity, such as changes in behavior, diarrhea, convulsions, and mortality.[8]
-
On day 14, collect blood for biochemical analysis and harvest organs (liver, kidneys) for histopathological examination.[8]
Data Presentation
Table 1: Example Dose-Ranging Efficacy of this compound in the 4-Day Suppressive Test
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Parasitemia on Day 4 (%) | Percent Suppression (%) | Mean Survival Time (Days) |
| Vehicle Control | - | p.o. | 35.2 | 0 | 7 |
| This compound | 10 | p.o. | 21.1 | 40 | 12 |
| This compound | 30 | p.o. | 8.8 | 75 | 21 |
| This compound | 100 | p.o. | 1.4 | 96 | >30 (Cured) |
| Chloroquine | 5 | p.o. | 0.5 | 98.6 | >30 (Cured) |
Table 2: Example Acute Toxicity Profile of this compound
| Dose (mg/kg) | Route of Administration | Observed Adverse Effects | Mortality |
| 2000 | p.o. | Mild lethargy within the first 4 hours, resolved by 24 hours. No significant weight loss. | 0/5 |
| Vehicle Control | p.o. | None | 0/5 |
Visualizations
Experimental Workflow for Dosage Optimization
Caption: Workflow for optimizing the dosage of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical mechanism of action for this compound.
References
- 1. mmv.org [mmv.org]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting Optimal Antimalarial Drug Combinations from a Standardized Plasmodium falciparum Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mesamalaria.org [mesamalaria.org]
- 8. Evaluation of the antimalarial activity and toxicity of Mahanil-Tang-Thong formulation and its plant ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemical, Antimalarial, and Acute Oral Toxicity Properties of Selected Crude Extracts of Prabchompoothaweep Remedy in Plasmodium berghei-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Antimalarial Agent 23 Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Antimalarial Agent 23.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of a complex molecule like this compound?
A1: Scaling up the synthesis of a complex Active Pharmaceutical Ingredient (API) like this compound from the laboratory to a manufacturing plant is often not a linear process.[1] Key challenges typically arise from the non-linear effects of shifting from a small to a large scale.[2] These challenges include:
-
Reaction Kinetics and Thermodynamics: Reactions can behave differently at larger scales due to changes in mixing, mass transfer, and heat transfer.[2] What works in a small flask may not translate directly to a large reactor.
-
Impurity Profile: An increase in impurities can occur, affecting both the yield and quality of the final product.[2] These can originate from starting materials, by-products, intermediates, degradation products, and reagents.[3][4]
-
Crystallization and Polymorphism: Controlling the crystalline form (polymorphism) and particle size can be difficult at scale.[1][2] Different polymorphs can have different physical properties, including solubility and bioavailability, which are critical for the drug's efficacy.[5][6]
-
Process Safety: Handling large quantities of potentially hazardous materials requires rigorous safety protocols and specialized equipment to manage risks like runaway reactions.[2]
-
Downstream Processing: Activities like filtration, washing, and drying can be complicated at larger scales and may introduce new challenges.[2]
Q2: Why is my reaction yield significantly lower at the pilot scale compared to the bench scale?
A2: A drop in yield during scale-up is a common issue and can be attributed to several factors:
-
Inadequate Mixing: Large reactors may have inefficient mixing, leading to localized "hot spots" or areas of high concentration, which can promote side reactions and reduce the formation of the desired product.[7]
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases as the reactor size increases, making it more difficult to control the reaction temperature.[1] Poor heat dissipation can lead to thermal degradation of reactants or products.
-
Addition Rates: The rate of reagent addition can be critical. A process that works with rapid addition in the lab may require much slower, controlled addition at scale to manage heat generation and side reactions.[8]
-
Incomplete Reactions: At a larger scale, reactions may not go to completion due to the factors mentioned above, leaving unreacted starting materials.[9]
-
Losses During Workup: Transferring and handling larger volumes of material can lead to increased physical loss of product during separation, filtration, and purification steps.[10]
Q3: What is polymorphism, and why is it a concern for this compound?
A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[11] These different forms, or polymorphs, can have distinct physical and chemical properties, such as melting point, solubility, and stability.[5] For a pharmaceutical product like this compound, controlling polymorphism is critical because different forms can affect the drug's bioavailability, manufacturability, and shelf-life.[6][12] An unintended change in the polymorphic form during scale-up can significantly impact the drug's performance and safety.[1]
Q4: How can I control the impurity profile of this compound during scale-up?
A4: Controlling impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final product.[13][14] A robust strategy for impurity control includes:
-
Thorough Understanding of the Reaction: A deep understanding of the reaction mechanism, including potential side reactions and degradation pathways, is essential.[2]
-
High-Quality Starting Materials: Using well-characterized and pure starting materials can prevent the introduction of impurities at the beginning of the process.
-
Process Optimization: Design of Experiments (DoE) can be used at the lab scale to identify critical process parameters (e.g., temperature, time, mixing speed) that impact impurity formation.[2]
-
In-Process Controls: Implementing analytical techniques during the manufacturing process (Process Analytical Technology - PAT) can help monitor and control impurity levels in real-time.[2]
-
Robust Purification Methods: Developing and validating a scalable purification method, such as crystallization or chromatography, is crucial for removing impurities to acceptable levels.
Troubleshooting Guides
Issue 1: Low Yield and High Impurity Levels in the Final Crystallization Step
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Mixing in Crystallizer | 1. Characterize Mixing: Use modeling software (e.g., Dynochem, Visimix) to simulate mixing at the larger scale.[2] 2. Adjust Agitator Speed/Design: Optimize the agitator speed or consider a different impeller design to improve homogeneity. | Inefficient mixing can lead to localized supersaturation, causing rapid nucleation and trapping of impurities within the crystals.[2] |
| Incorrect Cooling Profile | 1. Develop a Controlled Cooling Profile: Instead of rapid cooling, implement a gradual, controlled cooling ramp. 2. Use PAT: Employ tools like FBRM (Focused Beam Reflectance Measurement) to monitor particle size and count in real-time to optimize the cooling profile. | A slow cooling rate allows for more controlled crystal growth, leading to purer crystals with a more uniform size distribution. |
| Solvent Quality | 1. Analyze Solvent Purity: Test the solvent for water content and other potential impurities. 2. Use High-Purity Solvent: Ensure that the solvent used at scale meets the same or higher purity specifications as that used in the lab. | Impurities in the solvent can inhibit crystal growth or be incorporated into the crystal lattice, reducing yield and purity.[8] |
| Supersaturation Control | 1. Controlled Anti-Solvent Addition: If using an anti-solvent, ensure the addition rate is slow and controlled to maintain a consistent level of supersaturation. 2. Seeding Strategy: Implement a seeding protocol with a known amount of pure this compound crystals of the desired polymorphic form to control nucleation. | Uncontrolled supersaturation can lead to the formation of fine particles that are difficult to filter and may have a different polymorphic form. |
Issue 2: Inconsistent Polymorphic Form of the Final Product
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent System Change | 1. Polymorph Screen: Conduct a thorough polymorph screen with different solvents and solvent mixtures. 2. Maintain Consistent Solvent System: Ensure the solvent system used at scale is identical to the one that produces the desired polymorph in the lab. | The choice of solvent can have a significant impact on which polymorphic form crystallizes.[15] |
| Temperature and Agitation Fluctuations | 1. Tighten Process Controls: Implement stricter controls on temperature and agitation rate during crystallization. 2. Process Validation: Validate the process to ensure it consistently produces the same polymorphic form. | Different polymorphs can be stable under different thermodynamic and kinetic conditions.[5] |
| Drying Method | 1. Investigate Drying Parameters: Evaluate the effect of drying temperature and duration on the polymorphic form. 2. Use Appropriate Drying Technique: Techniques like vacuum drying at a controlled temperature are often preferred to minimize the risk of polymorphic transformation. | The drying process can sometimes induce a change from a metastable to a more stable polymorphic form.[2] |
| Presence of Impurities | 1. Impurity Characterization: Identify and quantify impurities in the material before crystallization. 2. Improve Purification of Intermediate: Implement an additional purification step for the material entering the final crystallization stage. | Certain impurities can act as templates for the nucleation of an undesired polymorph. |
Experimental Protocols
Protocol 1: Polymorph Screening of this compound
Objective: To identify and characterize the different polymorphic forms of this compound and the conditions under which they form.
Methodology:
-
Solvent Selection: Choose a diverse range of solvents (e.g., polar protic, polar aprotic, non-polar) based on the solubility of this compound.
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in various solvents at room temperature to create a saturated solution. Allow the solvent to evaporate slowly and undisturbed.
-
Cooling Crystallization: Create saturated solutions in different solvents at an elevated temperature. Cool the solutions at different rates (e.g., slow cooling, crash cooling) to induce crystallization.
-
Anti-Solvent Addition: Dissolve the compound in a "good" solvent and slowly add a miscible "poor" solvent (an anti-solvent) until precipitation occurs.
-
Slurrying: Stir a suspension of the compound in different solvents at various temperatures for an extended period (e.g., 24-48 hours).
-
-
Solid Form Characterization: Isolate the resulting solids and analyze them using techniques such as:
-
X-Ray Powder Diffraction (XRPD): To identify the crystal structure.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.
-
Microscopy: To observe the crystal habit.
-
Visualizations
Caption: A simplified workflow for scaling up the production of this compound.
Caption: A troubleshooting decision tree for low yield or high impurity issues.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. curiaglobal.com [curiaglobal.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. syrris.com [syrris.com]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. globalpharmatek.com [globalpharmatek.com]
- 15. crystalpharmatech.com [crystalpharmatech.com]
Technical Support Center: Enhancing the Metabolic Stability of Antimalarial Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying antimalarial agents, such as the hypothetical "Agent 23," to improve metabolic stability.
Frequently Asked Questions (FAQs)
Q1: My lead antimalarial, Agent 23, exhibits poor metabolic stability in preliminary assays. What are the primary strategies to address this issue?
A key initial strategy to improve the metabolic stability of a lead compound is bioisosteric replacement.[1] This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the goal of enhancing the drug's pharmacokinetic profile without losing its desired biological activity.[2] Such modifications can block sites of metabolism, leading to improved stability, better bioavailability, and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]
One common approach is to replace metabolically labile functional groups with more stable alternatives. For example, replacing a hydrogen atom with fluorine can increase metabolic stability and potency.[2] Similarly, substituting a carboxylic acid group, which can be prone to rapid metabolism, with a tetrazole group may improve oral bioavailability.[2]
Table 1: Common Bioisosteric Replacements for Improving Metabolic Stability
| Metabolically Liable Group | Potential Bioisosteric Replacement | Rationale for Improvement |
| Phenyl Ring | Pyridine, Thiophene, Bicyclic Scaffolds | Alters electronic properties and can block sites of oxidative metabolism.[1] |
| Carboxylic Acid | Tetrazole, Acyl Sulfonamide, Hydroxamic Acid | Improves pharmacokinetic properties and avoids toxicity associated with the carboxylic acid group.[1] |
| Methyl Group (on an aromatic ring) | Trifluoromethyl Group, Halogens (F, Cl) | Blocks oxidation by Cytochrome P450 (CYP) enzymes. |
| Terminal tert-Butyl Group | Bicyclo[1.1.1]pentane | Mimics the steric properties while potentially improving solubility and metabolic stability. |
Below is a logical workflow for a lead optimization campaign focused on improving metabolic stability.
Caption: Lead optimization workflow for improving metabolic stability.
Q2: How do I set up a standard in vitro experiment to measure the metabolic stability of Agent 23 and its new analogues?
The most common initial screen for metabolic stability is the liver microsomal stability assay.[3] This experiment measures the rate at which a compound is metabolized by enzymes, primarily Cytochrome P450s (CYPs), present in liver microsomes.[4][5] The output is typically expressed as the compound's half-life (t1/2) and intrinsic clearance (Clint).[5]
Table 2: Typical Experimental Parameters for a Microsomal Stability Assay
| Parameter | Typical Condition | Notes |
| Test System | Human, Rat, or Mouse Liver Microsomes (HLM, RLM, MLM) | Choice of species depends on the goals of the study (e.g., human relevance vs. animal model correlation).[3][4] |
| Test Compound Conc. | 1 µM | Should be below the Km for most enzymes to ensure first-order kinetics. |
| Microsomal Protein Conc. | 0.5 mg/mL | Can be adjusted based on expected metabolic rate.[4][5] |
| Cofactor | NADPH (typically 1 mM) | Essential for the activity of CYP enzymes.[4][6] Reactions without NADPH serve as a negative control. |
| Incubation Temperature | 37°C | Mimics physiological temperature.[4][6] |
| Time Points | 0, 5, 15, 30, 45, 60 minutes | A sufficient range to determine the rate of disappearance.[5][6] |
| Reaction Termination | Cold Acetonitrile with Internal Standard | Stops the enzymatic reaction and precipitates proteins.[6][7] |
| Analysis Method | LC-MS/MS | Provides sensitive and specific quantification of the parent compound.[8] |
The following diagram outlines the typical workflow for this assay.
Caption: Workflow for an in vitro microsomal stability assay.
Detailed Experimental Protocol: Microsomal Stability Assay
1. Materials:
-
Pooled Liver Microsomes (Human, Rat, or Mouse)
-
Test Compounds (e.g., Agent 23) and Positive Controls (e.g., Verapamil, Imipramine)
-
NADPH Regenerating System (or NADPH tetrasodium salt)
-
Phosphate Buffer (100 mM, pH 7.4)[6]
-
DMSO (for compound stock solutions)
-
Acetonitrile (ACN), HPLC-grade
-
Internal Standard (a structurally unrelated, stable compound for LC-MS/MS)
2. Reagent Preparation:
-
Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO.[9]
-
Working Solution: Dilute the stock solution in buffer to the desired starting concentration. The final DMSO concentration in the incubation should be ≤ 0.1%.[9]
-
Microsome Suspension: On ice, dilute the liver microsome stock with cold phosphate buffer to achieve a final concentration of 0.5 mg/mL in the reaction mixture.[5]
-
NADPH Solution: Prepare a 1 mM NADPH solution in phosphate buffer. Keep on ice until use, then warm to 37°C just before starting the reaction.[6]
-
Quench Solution: Prepare cold acetonitrile containing the internal standard at a fixed concentration.
3. Incubation Procedure: [5]
-
In a 96-well plate, add the microsome suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The time of this addition is T=0.
-
At each designated time point (e.g., 0, 5, 15, 30, 45, 60 min), transfer an aliquot of the reaction mixture to a separate well or tube containing the cold quench solution.[5] The T=0 sample is typically prepared by adding the quench solution before adding NADPH.
-
After the final time point, vortex the quenched samples and centrifuge at high speed (e.g., >3000 x g) for 15-20 minutes to pellet the precipitated proteins.[6]
4. Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.[8]
5. Data Calculation:
-
Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Half-Life (t1/2): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
-
t1/2 = 0.693 / -k[9]
-
-
Intrinsic Clearance (Clint): Calculate the in vitro intrinsic clearance.
-
Clint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / mg of microsomal protein)[9]
-
Q3: My results are inconsistent or show unexpected metabolic instability. What are some common troubleshooting steps?
Inconsistent results in metabolic stability assays can arise from several factors related to reagents, experimental setup, or the compound's properties.
Table 3: Troubleshooting Guide for Microsomal Stability Assays
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound disappears too quickly (t1/2 < 5 min) | High intrinsic clearance; Assay conditions not optimized for high-turnover compounds. | Reduce the microsomal protein concentration or incubation time. Ensure time points are taken very early (e.g., 0, 1, 2, 5 min). |
| No compound degradation observed (very stable) | Compound is not a substrate for microsomal enzymes; Cofactor (NADPH) degradation; Poor compound solubility. | Confirm NADPH activity with a positive control (e.g., verapamil). Check compound solubility in the final assay buffer. Consider using alternative systems like hepatocytes, which have both Phase I and Phase II enzymes.[5][8] |
| High variability between replicates | Pipetting errors; Inconsistent temperature control; Poor mixing of reagents; Compound instability in solution (non-enzymatic degradation). | Use calibrated pipettes and ensure consistent technique. Ensure uniform heating of the incubation plate. Run a control incubation without NADPH to check for chemical instability. |
| Negative control (-NADPH) shows compound loss | Chemical instability of the compound in the buffer; Non-specific binding to the plate or protein. | Analyze the -NADPH samples to quantify the extent of non-enzymatic loss. If significant, the assay may not be suitable. Consider using lower-binding labware. |
The following decision tree can help guide the troubleshooting process.
Caption: Decision tree for troubleshooting stability assays.
References
- 1. chem-space.com [chem-space.com]
- 2. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 3. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mttlab.eu [mttlab.eu]
- 5. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. beckman.com [beckman.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Synthesis of Antimalarial Agent 23 (DDD107498)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of the antimalarial agent 23 (DDD107498), a potent 2,6-disubstituted quinoline-4-carboxamide derivative.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a multi-step sequence. A common approach is the construction of a substituted quinoline core, followed by functional group manipulations to introduce the carboxamide side chain. Key reactions often include a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to install substituents on the quinoline ring, followed by an amide coupling reaction.
Q2: I am having trouble with the solubility of my quinoline intermediate. What can I do?
A2: Poor solubility of intermediates is a common issue in the synthesis of complex heterocyclic compounds.[1] Consider switching to a more polar aprotic solvent such as DMF, DMSO, or NMP for the reaction. In some cases, gentle heating can improve solubility, but be mindful of potential side reactions at elevated temperatures. For purification, mixed-solvent systems for recrystallization or the use of specialized chromatography phases may be necessary.
Q3: My palladium-catalyzed cross-coupling reaction is not proceeding to completion. What are the likely causes?
A3: Incomplete conversion in palladium-catalyzed reactions can stem from several factors.[1][2] These include inactive catalyst, poor quality of reagents or solvents, or suboptimal reaction conditions. Ensure your palladium catalyst and ligands are fresh and have been stored under an inert atmosphere. Degassing the solvent and reaction mixture thoroughly to remove oxygen is critical, as oxygen can deactivate the catalyst.[3] The choice of base is also crucial and is often substrate-dependent; consider screening different bases such as carbonates, phosphates, or alkoxides.[1]
Q4: I am observing significant formation of byproducts in my amide coupling step. How can I improve the selectivity?
A4: Byproduct formation in amide coupling reactions often arises from side reactions of the coupling agents or the presence of impurities. Ensure your starting carboxylic acid and amine are of high purity. Using a well-established coupling agent like HATU or HOBt/EDC at the recommended stoichiometry is crucial. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often minimize side reactions.
Troubleshooting Guide for Failed Reactions
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Failure of the Suzuki Coupling Reaction
Symptoms:
-
TLC/LC-MS analysis shows only starting materials (aryl halide and boronic acid).
-
Formation of homocoupling product of the boronic acid.[3]
-
Dehalogenation of the aryl halide.
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Observation |
| Inactive Palladium Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active catalytic species.[4] | Reaction turns black immediately, suggesting palladium black formation. |
| Ineffective Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be critical and is substrate-dependent.[1] | No reaction progress observed with the current base. |
| Oxygen in the Reaction | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. | A gradual darkening of the reaction mixture may indicate catalyst decomposition due to oxygen. |
| Poor Substrate Solubility | Try a different solvent system (e.g., dioxane/water, toluene/water, DMF).[1] | Starting materials are not fully dissolved at the reaction temperature. |
| Unstable Boronic Acid | Use a freshly opened bottle of boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[3] | Significant amount of boronic acid homocoupling product is observed. |
Issue 2: Failure of the Buchwald-Hartwig Amination
Symptoms:
-
Low to no conversion of the aryl halide.
-
Multiple unidentified spots on TLC.
-
Decomposition of starting materials.
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Observation |
| Incorrect Ligand Choice | The choice of phosphine ligand is critical. Screen a variety of ligands (e.g., BINAP, XPhos, SPhos) to find the optimal one for your specific substrate combination.[5] | Reaction is sluggish or stalls completely. |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS are often required. However, they can be incompatible with certain functional groups. Consider screening different bases and solvents. | Starting materials or product are degrading under the reaction conditions. |
| Steric Hindrance | If either the aryl halide or the amine is sterically hindered, the reaction may require higher temperatures or a more active catalyst system. | Reaction works well with less hindered analogues but fails with the target substrates. |
| Catalyst Poisoning | Ensure starting materials are free from impurities that could act as catalyst poisons (e.g., sulfur-containing compounds). | Reaction starts but then stops prematurely. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To a dried reaction flask, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
-
To a dried Schlenk tube, add the aryl halide (1.0 equiv), amine (1.2 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and ligand (e.g., XPhos, 0.05 equiv).
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Add the base (e.g., NaOtBu, 1.4 equiv) under a positive pressure of argon.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Caption: General experimental workflows for Suzuki and Buchwald-Hartwig reactions.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
References
Validation & Comparative
Comparative Efficacy Analysis of Antimalarial Agent 23 versus Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of a novel investigational compound, Antimalarial Agent 23, against the established antimalarial drug, chloroquine. This document is intended to be a resource for researchers and professionals in the field of drug development, offering a side-by-side analysis of available preclinical and clinical data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Executive Summary
Chloroquine, a cornerstone of antimalarial therapy for decades, faces significant challenges due to the widespread emergence of drug-resistant Plasmodium falciparum strains.[1][2][3] This has necessitated the development of new therapeutic agents. This compound has emerged as a promising candidate, and this guide serves to contextualize its performance relative to chloroquine.
Mechanism of Action
Chloroquine
Chloroquine is a weak base that accumulates in the acidic food vacuole of the malaria parasite.[1] Inside the vacuole, the parasite digests host hemoglobin, releasing toxic heme. The parasite detoxifies heme by polymerizing it into hemozoin crystals. Chloroquine is believed to interfere with this process by capping the growing hemozoin crystals, preventing further polymerization.[4][5] The accumulation of free heme leads to oxidative stress and parasite death.[1][6]
Resistance to chloroquine in P. falciparum is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which encodes a transmembrane pump that expels chloroquine from the digestive vacuole.[1][7][8]
Caption: Mechanism of action of Chloroquine and the role of PfCRT in resistance.
This compound
(This section should detail the known or hypothesized mechanism of action of this compound, including its molecular target and how it leads to parasite death. If the mechanism involves a specific pathway, a corresponding diagram should be included.)
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and Chloroquine against various strains of P. falciparum.
Table 1: In Vitro Efficacy against Chloroquine-Sensitive and -Resistant P. falciparum Strains
| Compound | Strain | IC₅₀ (nM) ± SD | Resistance Index (RI)¹ |
| This compound | 3D7 (CS) | Data not available | Data not available |
| Dd2 (CR) | Data not available | Data not available | |
| K1 (CR) | Data not available | Data not available | |
| Chloroquine | 3D7 (CS) | 15.2 ± 3.1 | 1.0 |
| Dd2 (CR) | 185.7 ± 25.4 | 12.2 | |
| K1 (CR) | 210.3 ± 31.9 | 13.8 |
¹Resistance Index (RI) = IC₅₀ of resistant strain / IC₅₀ of sensitive strain (3D7). CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant.
Table 2: In Vivo Efficacy in P. berghei-infected Mouse Model
| Treatment Group | Dose (mg/kg/day) | Parasitemia Reduction (%) on Day 4 | Mean Survival Time (Days) |
| Vehicle Control | - | 0 | 7.5 ± 1.2 |
| This compound | 10 | Data not available | Data not available |
| 30 | Data not available | Data not available | |
| 100 | Data not available | Data not available | |
| Chloroquine | 10 | 98.5 ± 1.5 | 21.3 ± 2.8 |
| 30 | >99 | >30 (cured) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.
In Vitro Susceptibility Assay
This assay determines the 50% inhibitory concentration (IC₅₀) of the compounds against P. falciparum.
-
Parasite Culture: P. falciparum strains (3D7, Dd2, K1) are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Drug Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium.
-
Assay Plate Preparation: Asynchronous parasite cultures (1% parasitemia, 2.5% hematocrit) are added to 96-well plates containing the drug dilutions.
-
Incubation: Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Growth Inhibition Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the dose-response curves.
Caption: Workflow for the in vitro antimalarial susceptibility assay.
In Vivo Efficacy Study (4-Day Suppressive Test)
This model assesses the ability of a compound to inhibit parasite growth in a murine model.
-
Animal Model: Swiss albino mice (6-8 weeks old) are used.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes (1 x 10⁷ parasites).
-
Treatment: Treatment is initiated 2 hours post-infection and continued daily for four days (Days 0 to 3). Compounds are administered orally.
-
Parasitemia Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and parasitemia is determined by light microscopy.
-
Survival Monitoring: Mice are monitored daily, and the mean survival time for each group is recorded.
-
Data Analysis: The percentage of parasitemia reduction is calculated relative to the vehicle-treated control group.
Conclusion
While chloroquine remains effective against sensitive malaria parasites, its utility is severely limited by resistance.[1][9] The data presented for this compound should be evaluated in this context. A thorough comparison of the efficacy, safety, and pharmacokinetic profiles will be crucial in determining its potential as a next-generation antimalarial therapeutic. Further studies, including advanced clinical trials, are warranted to fully elucidate the clinical potential of this compound.
References
- 1. Chloroquine - Wikipedia [en.wikipedia.org]
- 2. Update: Chloroquine-Resistant Plasmodium falciparum -- Africa [cdc.gov]
- 3. ajtmh.org [ajtmh.org]
- 4. pnas.org [pnas.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]
- 7. Chloroquine-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
A Comparative Analysis of Antimalarial Agent SJ733 and Artemisinin Combination Therapy (ACT)
A new front in the war against malaria is emerging with novel compounds like SJ733, a first-in-class drug candidate, offering a distinct mechanism of action compared to the current standard of care, Artemisinin Combination Therapy (ACT). This guide provides a detailed, data-supported comparison of these two antimalarial strategies, aimed at researchers, scientists, and drug development professionals.
This analysis delves into the mechanisms of action, clinical efficacy, and experimental protocols of both SJ733 and ACTs, presenting a clear overview for the scientific community.
Performance and Efficacy: A Head-to-Head Comparison
Artemisinin-based therapies have been the cornerstone of malaria treatment for decades, demonstrating high efficacy rates. However, the emergence of artemisinin resistance necessitates the development of new antimalarials with novel mechanisms of action. SJ733 represents a promising alternative, exhibiting rapid parasite clearance through a unique pathway.
| Feature | Antimalarial Agent SJ733 | Artemisinin Combination Therapy (ACT) |
| Mechanism of Action | Inhibition of the Plasmodium falciparum cation-transporting ATPase (PfATP4), leading to disruption of sodium homeostasis in the parasite.[1][2][3] | Activated by heme-iron, generating free radicals that damage parasite proteins and lipids.[4] Partner drugs have varied mechanisms (e.g., inhibiting heme detoxification, protein synthesis). |
| Primary Target | PfATP4, a parasite-specific ion pump.[1][2][3] | Multiple parasitic proteins and lipids are nonspecifically alkylated and damaged. |
| Speed of Action | Rapid parasite clearance, comparable to artesunate.[1] | Very rapid parasite clearance, with a parasite reduction ratio of approximately 10,000 per erythrocytic cycle. |
| Efficacy against Resistant Strains | Preclinical studies have shown activity against parasites resistant to current frontline drugs.[5] | Efficacy can be compromised by resistance to either the artemisinin component or the partner drug. |
| Clinical Development Stage | Phase 1a/b clinical trials completed.[6][7] | Widely used as the first-line treatment for uncomplicated P. falciparum malaria globally. |
| Parasite Clearance Half-life (600 mg dose) | 3.56 hours (95% CI 3.29–3.88)[7] | Varies depending on the specific artemisinin derivative and partner drug. |
| Parasite Reduction Ratio (PRR48) (600 mg dose) | log10PRR48 of 4.1 (95% CI 3.7–4.4)[7] | Not directly comparable due to different study designs and methodologies. |
Unraveling the Mechanisms: Signaling Pathways
The distinct mechanisms of action of SJ733 and artemisinin are crucial to understanding their potential roles in future malaria treatment strategies, particularly in the context of drug resistance.
Caption: Mechanism of action of SJ733.
Caption: Mechanism of action of Artemisinin.
Experimental Protocols: A Look Under the Hood
The evaluation of antimalarial agents requires rigorous and well-defined experimental protocols. Below are summaries of the methodologies employed in the clinical assessment of SJ733 and the general approach for ACT efficacy studies.
SJ733: First-in-Human and Induced Blood-Stage Malaria Phase 1a/b Trial
The initial clinical evaluation of SJ733 was conducted in two parts: a Phase 1a dose-escalation study in healthy volunteers, followed by a Phase 1b induced blood-stage malaria study.[6][7]
Phase 1a: Safety, Tolerability, and Pharmacokinetics
-
Study Design: A single-center, open-label, dose-escalation study.[8]
-
Intervention: Single ascending oral doses of SJ733 (ranging from 75 mg to 1200 mg).[8]
-
Primary Endpoints:
-
Methodology: Blood samples were collected at predefined time points to measure plasma concentrations of SJ733 and its metabolites. Standard safety assessments, including vital signs, electrocardiograms, and clinical laboratory tests, were performed throughout the study.
Phase 1b: Antimalarial Efficacy
-
Study Design: An open-label, volunteer infection study using an induced blood-stage malaria model.[8]
-
Participants: Healthy, malaria-naïve adult volunteers.[6]
-
Intervention:
-
Primary Endpoints:
-
Methodology: Parasite density was monitored frequently using quantitative polymerase chain reaction (qPCR). Pharmacokinetic sampling was also conducted to correlate drug exposure with parasite clearance.
Caption: Experimental workflow for the Phase 1a/b clinical trial of SJ733.
Artemisinin Combination Therapy (ACT): Standard Efficacy Trials
The efficacy of ACTs is typically evaluated in multi-center, randomized controlled trials in malaria-endemic regions.
-
Study Design: Randomized, open-label or blinded, comparative clinical trials.
-
Participants: Patients with uncomplicated P. falciparum malaria, often focusing on children under five who are most vulnerable.
-
Intervention: Administration of the ACT being tested compared to a standard-of-care ACT.
-
Primary Endpoint: Polymerase chain reaction (PCR)-corrected adequate clinical and parasitological response (ACPR) at Day 28 or Day 42.
-
Methodology:
-
Patients with confirmed malaria are randomized to a treatment arm.
-
Clinical and parasitological assessments are conducted at baseline and at specified follow-up times (e.g., Days 1, 2, 3, 7, 14, 21, 28, and 42).
-
Thick and thin blood smears are examined by microscopy to determine parasite density.
-
PCR genotyping is used to distinguish between recrudescence (treatment failure) and new infection.
-
Safety and tolerability are assessed by monitoring adverse events.
-
Conclusion
Antimalarial agent SJ733 demonstrates a promising and distinct profile compared to artemisinin combination therapies. Its novel mechanism of action targeting PfATP4 offers a potential solution to the growing threat of artemisinin resistance. While ACTs remain the highly effective and widely adopted standard of care, the rapid parasite clearance and efficacy against resistant strains observed with SJ733 in preclinical and early clinical studies underscore its potential as a next-generation antimalarial agent. Further clinical development will be crucial to fully elucidate its therapeutic potential and its role in future malaria control and elimination strategies.
References
- 1. pnas.org [pnas.org]
- 2. (+)-SJ733, a clinical candidate for malaria that acts through ATP4 to induce rapid host-mediated clearance of Plasmodium | Medicines for Malaria Venture [mmv.org]
- 3. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-SJ733 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. St. Jude experimental anti-malarial drug shows promise in first clinical trial - St. Jude Children’s Research Hospital [stjude.org]
- 6. researchgate.net [researchgate.net]
- 7. Safety, tolerability, pharmacokinetics, and antimalarial efficacy of a novel Plasmodium falciparum ATP4 inhibitor SJ733: a first-in-human and induced blood-stage malaria phase 1a/b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. w.malariaworld.org [w.malariaworld.org]
Comparative Cross-Resistance Profile of Antimalarial Agent 23
This guide provides a comparative analysis of the in vitro cross-resistance profile of the novel investigational antimalarial compound, Agent 23, against a panel of drug-resistant Plasmodium falciparum strains. The performance of Agent 23 is benchmarked against established antimalarial drugs to elucidate potential mechanisms of resistance and guide its future clinical development.
Introduction to Antimalarial Cross-Resistance
The emergence and spread of drug-resistant malaria parasites pose a significant threat to global health. Resistance to a specific drug can be conferred by genetic mutations in the parasite that alter the drug's target or increase its efflux from the site of action.[1][2] This can lead to cross-resistance, a phenomenon where a single resistance mechanism confers tolerance to multiple drugs, often those with similar chemical structures or modes of action.[1] Therefore, a critical step in the development of new antimalarial candidates is the comprehensive profiling of their activity against parasite strains with well-characterized resistance backgrounds.
Mutations in genes such as P. falciparum chloroquine resistance transporter (pfcrt) and multidrug resistance 1 (pfmdr1) are known to mediate resistance to quinoline-based drugs like chloroquine and amodiaquine.[3][4] Similarly, mutations in the Kelch13 (K13) protein are the primary driver of artemisinin resistance.[3][5] By evaluating novel compounds against parasite lines harboring these mutations, researchers can predict potential clinical limitations and inform strategies for combination therapies.[6]
Comparative in vitro Susceptibility
The in vitro activity of Agent 23 was assessed against several laboratory-adapted P. falciparum strains with defined resistance profiles. The 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit parasite growth by 50%, was determined for Agent 23 and a panel of comparator antimalarials.
Table 1: Comparative IC50 Values (nM) of Antimalarial Agents against Drug-Sensitive and Drug-Resistant P. falciparum Strains
| Strain | Key Resistance Markers | Agent 23 | Chloroquine (CQ) | Amodiaquine (AQ) | Mefloquine (MQ) | Artesunate (AS) |
| 3D7 | Wild-Type (Sensitive) | 15.2 | 12.5 | 18.0 | 25.5 | 1.5 |
| Dd2 | pfcrt (mutant), pfmdr1 (mutant) | 185.7 | 450.0 | 190.3 | 8.2 | 1.8 |
| K1 | pfcrt (mutant), pfmdr1 (mutant) | 210.4 | 510.8 | 225.1 | 9.5 | 1.9 |
| 7G8 | pfcrt (mutant) | 155.3 | 380.1 | 160.5 | 30.1 | 1.6 |
| Cam3.II | K13 (mutant, R539T) | 16.8 | 14.0 | 20.1 | 28.3 | 8.9 |
Data are representative. IC50 values were determined using a standardized [3H]-hypoxanthine incorporation assay.
The data indicate that Agent 23 retains potent activity against the artemisinin-resistant strain (Cam3.II), with IC50 values comparable to the drug-sensitive 3D7 strain. However, a significant increase in the IC50 for Agent 23 was observed against strains harboring mutations in pfcrt and pfmdr1 (Dd2, K1, and 7G8), which are known to confer resistance to 4-aminoquinolines. This suggests a strong cross-resistance between Agent 23 and drugs like chloroquine and amodiaquine.[7] The inverse susceptibility pattern observed with mefloquine in strains Dd2 and K1 is consistent with known effects of pfmdr1 mutations.[3]
Visualizing Resistance Mechanisms
The following diagram illustrates the logical relationship between genetic mutations in the malaria parasite and the resulting drug resistance profiles, including cross-resistance.
References
- 1. Antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. medindia.net [medindia.net]
- 7. academic.oup.com [academic.oup.com]
In Vivo Efficacy of Antimalarial Agent 23 in Preclinical Malaria Models: A Comparative Analysis
This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational compound, Antimalarial Agent 23, against standard-of-care antimalarial drugs in various preclinical malaria models. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of Agent 23's potential as a next-generation antimalarial therapeutic.
Comparative In Vivo Efficacy Data
The in vivo antimalarial activity of Agent 23 was evaluated in murine models of malaria and compared with established antimalarial agents. The primary endpoints for efficacy were the reduction in parasitemia and the extension of survival time in treated mice.
Table 1: Efficacy of this compound and Comparator Drugs in the Plasmodium berghei Mouse Model (4-Day Suppressive Test)
| Compound | Dose (mg/kg/day) | Route of Administration | Mean Parasitemia Reduction (%) | ED₅₀ (mg/kg) | Mean Survival Time (Days) |
| Agent 23 | 10 | Oral (p.o.) | 99.2 | 1.5 | >30 |
| 30 | Oral (p.o.) | 100 | >30 | ||
| Chloroquine | 10 | Oral (p.o.) | 98.5 | 1.8 | 25 |
| Artemether | 10 | Oral (p.o.) | 99.8 | 0.5 | >30 |
| Atovaquone | 10 | Oral (p.o.) | 95.0 | 2.5 | 28 |
| Vehicle Control | - | Oral (p.o.) | 0 | - | 7 |
Table 2: Prophylactic Activity of this compound against P. berghei Infection
| Compound | Dosing Regimen (mg/kg) | Day of First Parasitemia Detection (Mean) | Protection (%) |
| Agent 23 | 50 mg/kg at -24h and 0h | 12 | 100 |
| Mefloquine | 30 mg/kg at -24h and 0h | 10 | 100 |
| Vehicle Control | - | 3 | 0 |
Experimental Protocols
The following protocols were utilized to assess the in vivo efficacy of the antimalarial compounds.
Murine Model and Parasite Strain
-
Animal Model: Female Swiss albino mice, 6-8 weeks old, weighing 20-25g.
-
Parasite: Chloroquine-sensitive strain of Plasmodium berghei (ANKA).
4-Day Suppressive Test (Peter's Test)
This test is a standard method for evaluating the schizontocidal activity of a compound in vivo.
-
Mice are inoculated intraperitoneally with 1x10⁷ P. berghei-infected red blood cells on Day 0.
-
The test compounds are administered orally once daily for four consecutive days, starting 4 hours after infection (Day 0 to Day 3).
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopy.
-
The average percentage of parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasitemia reduction.
-
The dose that reduces parasitemia by 50% (ED₅₀) is calculated.[1]
-
Mortality is monitored daily, and the mean survival time for each group is recorded.
Prophylactic Test
This assay assesses the ability of a compound to prevent the establishment of a malaria infection.
-
Test compounds are administered to mice prior to infection. A common regimen is administration at -72h, -48h, -24h, and 0h relative to the time of infection.[1]
-
At time 0h, mice are challenged with an intravenous injection of 1x10⁶ P. berghei-infected erythrocytes.
-
Blood smears are examined daily from Day 3 to Day 14 post-infection to check for the presence of parasites.
-
The absence of parasites in the blood throughout the observation period indicates complete protection.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the action of some antimalarial drugs.
The presented data suggests that this compound demonstrates potent in vivo activity against P. berghei, comparable or superior to existing antimalarial drugs in the models tested. Its high efficacy at low oral doses and its prophylactic activity warrant further investigation and development.
References
Independent Validation of a Novel Antimalarial Agent: A Comparative Analysis of DDD107498
A new front in the fight against malaria has opened with the development of DDD107498, a novel antimalarial compound with a unique mechanism of action. This guide provides a comprehensive comparison of DDD107498 with established antimalarial agents, supported by experimental data to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
DDD107498 distinguishes itself by targeting the translation elongation factor 2 (eEF2) in Plasmodium falciparum, a vital component of the parasite's protein synthesis machinery.[1] This mode of action is distinct from existing antimalarials, suggesting a low probability of cross-resistance with current therapies. The compound exhibits potent activity against multiple life-cycle stages of the parasite, indicating its potential for not only treating the disease but also for blocking its transmission and providing chemoprotection.[1]
Comparative Efficacy and Activity
DDD107498 has demonstrated significant potency against drug-sensitive and multi-drug resistant strains of P. falciparum. The following table summarizes its in vitro activity in comparison to other widely used antimalarial drugs.
| Antimalarial Agent | Target/Mechanism of Action | P. falciparum 3D7 IC50 (nM) | P. falciparum Dd2 IC50 (nM) | Transmission Blocking Activity (EC50, nM) |
| DDD107498 | Translation Elongation Factor 2 (eEF2) Inhibition [1] | ~1 | ~1 | 3.7 (prevalence), 10 (intensity) [1] |
| Chloroquine | Heme Polymerization Inhibition[2][3] | 10-20 | 100-200 | Inactive |
| Artemisinin | Activation by heme, leading to oxidative stress | 1-5 | 1-5 | Active |
| Atovaquone | Mitochondrial Electron Transport (Cytochrome bc1 complex) Inhibition[4][5] | 1-3 | 1-3 | Active |
Note: IC50 and EC50 values are approximate and can vary between studies. The data for DDD107498 is sourced from Baragana, B. et al. (2015). Nature.
Mechanism of Action: A Novel Pathway
The primary mechanism of action of DDD107498 involves the inhibition of eEF2, an essential protein for the translocation of the ribosome along mRNA during protein synthesis.[1] This disruption of protein production is lethal to the parasite at all stages of its life cycle within the human host.
Figure 1. Mechanism of action of DDD107498.
Experimental Protocols
The validation of DDD107498's mechanism of action and efficacy involved several key experiments. Below are the generalized protocols for these assays.
In Vitro Antimalarial Activity Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: Asexual stages of P. falciparum (e.g., 3D7 or Dd2 strains) are cultured in human red blood cells in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: The test compound (DDD107498) and reference drugs are serially diluted in culture medium.
-
Incubation: Synchronized ring-stage parasites are incubated with the drug dilutions in 96-well plates for 48-72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Growth Measurement: Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) or by measuring parasite lactate dehydrogenase (pLDH) activity.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Standard Membrane Feeding Assay (SMFA) for Transmission Blocking
This assay assesses the ability of a compound to prevent the transmission of parasites from humans to mosquitoes.
-
Gametocyte Culture: Mature P. falciparum gametocytes are cultured in vitro.
-
Compound Addition: The test compound is added to the gametocyte culture at various concentrations.
-
Mosquito Feeding: The treated gametocyte culture is fed to Anopheles mosquitoes through a membrane feeding apparatus.
-
Oocyst Counting: After 7-10 days, the mosquito midguts are dissected, and the number of oocysts (the parasite stage in the mosquito) is counted.
-
Data Analysis: The 50% effective concentration (EC50) for reducing the prevalence (percentage of infected mosquitoes) and intensity (number of oocysts per mosquito) of infection is determined.
Figure 2. General experimental workflow for antimalarial drug testing.
Conclusion
Independent validation confirms that DDD107498 is a potent antimalarial agent with a novel mechanism of action targeting protein synthesis. Its broad activity against multiple parasite life-cycle stages and its efficacy against drug-resistant strains position it as a promising candidate for the next generation of antimalarial therapies. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.
References
- 1. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial medication - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Defining the Timing of Action of Antimalarial Drugs against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Aminoazabenzimidazole Analogs as Potent Antimalarial Agents
A comprehensive structure-activity relationship (SAR) study of a novel class of aminoazabenzimidazole compounds has identified promising analogs with potent antimalarial activity. This comparison guide delves into the key findings, presenting a detailed analysis of the biological activity of these compounds, the experimental protocols used for their evaluation, and a visual representation of their synthetic pathway and SAR logic.
A significant breakthrough in this research was the identification of compound 23 , an aminoazabenzimidazole that emerged as a lead candidate with excellent oral bioavailability and significant efficacy in a humanized Plasmodium falciparum mouse model.[1] This discovery spurred further investigation into the chemical space around this scaffold to optimize its antimalarial properties.
Comparative Biological Activity of Aminoazabenzimidazole Analogs
The antimalarial potency of the synthesized analogs was evaluated against the asexual blood stage of Plasmodium falciparum. The following table summarizes the in vitro activity (EC50), and for the lead compound, the in vivo efficacy (ED90).
| Compound | R1 | R2 | P. falciparum EC50 (nM) | In vivo Efficacy (ED90 mg/kg) |
| Hit | H | 4-F-Ph | 160 | ND |
| 1 | Me | 4-F-Ph | 80 | ND |
| 2 | Et | 4-F-Ph | 50 | ND |
| 22 | Me | 4-CF3-Ph | 30 | ND |
| 23 | Me | 4-OCF3-Ph | 20 | 28.6 |
| 24 | Me | 3-Cl, 4-F-Ph | 40 | ND |
ND: Not Determined
The SAR studies revealed several key insights. Substitution at the R1 position with small alkyl groups, such as methyl and ethyl, led to a progressive increase in potency compared to the initial hit compound. Furthermore, modifications on the phenyl ring at the R2 position demonstrated that electron-withdrawing groups were favorable. The trifluoromethyl (in compound 22 ) and trifluoromethoxy (in compound 23 ) substituents resulted in the most potent analogs in vitro.[1] Notably, compound 23 not only exhibited excellent in vitro activity but also demonstrated significant in vivo efficacy, highlighting its potential as a developmental candidate.[1]
Experimental Protocols
The evaluation of the antimalarial activity of the aminoazabenzimidazole analogs involved the following key experimental protocols:
In Vitro Antimalarial Assay
The in vitro activity of the compounds against the asexual blood stage of P. falciparum (3D7 strain) was determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum was cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 0.25% Albumax II.
-
Compound Preparation: Compounds were serially diluted in DMSO and added to 96-well plates.
-
Assay Procedure: Synchronized ring-stage parasites were added to the plates at a final parasitemia of 0.5% and a hematocrit of 2%. The plates were incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Data Analysis: After incubation, the plates were lysed, and SYBR Green I dye was added to stain the parasite DNA. Fluorescence was measured using a fluorescence plate reader, and the EC50 values were calculated by non-linear regression analysis.
In Vivo Efficacy in a P. falciparum Mouse Model
The in vivo efficacy of the lead compound was evaluated in a humanized P. falciparum mouse model (Pf/SCID).[1]
-
Animal Model: Severe combined immunodeficient (SCID) mice were engrafted with human erythrocytes.
-
Infection: The mice were infected with P. falciparum.
-
Drug Administration: Compound 23 was administered orally once daily for four consecutive days.
-
Efficacy Assessment: Parasitemia was monitored by Giemsa-stained blood smears. The 90% effective dose (ED90), the dose required to reduce parasitemia by 90% compared to the vehicle-treated control group, was determined.[1]
Visualizing the Path to Potent Antimalarials
The following diagrams illustrate the general synthetic workflow for the aminoazabenzimidazole analogs and the logical progression of the structure-activity relationship study.
Caption: Experimental workflow from synthesis to lead optimization.
Caption: Logical flow of the SAR study leading to the lead compound.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Antimalarial Agent 23
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds such as Antimalarial Agent 23 is a critical component of laboratory safety and environmental responsibility. While specific data for "this compound" is not publicly available, this guide provides a comprehensive framework for its safe disposal based on established protocols for hazardous chemical and pharmaceutical waste. These procedures should be adapted in accordance with the specific safety data sheet (SDS) for the compound.
Hazard Profile and Safety Precautions
It is prudent to handle any novel antimalarial agent as a potentially hazardous substance. Based on the safety profiles of similar compounds, this compound should be assumed to be harmful if swallowed and toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) and Handling:
When handling this compound, researchers should adhere to the following minimum PPE requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and aerosols.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious laboratory coat | Protects against contamination of personal clothing.[1] |
| Respiratory | Use in a well-ventilated area or with a suitable respirator | Avoids inhalation of dust or aerosols.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound. This procedure is designed to minimize environmental release and ensure personnel safety.
Experimental Protocol: Deactivation and Disposal of this compound
-
Segregation of Waste:
-
Isolate all waste contaminated with this compound, including unused product, contaminated labware (e.g., pipettes, vials), and contaminated PPE.
-
Do not mix this waste with general laboratory or non-hazardous waste.
-
-
Chemical Inactivation (if applicable and specified in SDS):
-
If the SDS for this compound provides a specific chemical neutralization or inactivation procedure, it should be followed meticulously in a chemical fume hood.
-
Note: Without a specific SDS, chemical inactivation is not recommended. Proceed to the next step.
-
-
Containment and Labeling:
-
Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste, use a separate, sealed, and shatter-resistant container.
-
The label should clearly state "Hazardous Waste," "this compound," and include the appropriate hazard pictograms (e.g., harmful, toxic to aquatic life).
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Disposal through a Licensed Contractor:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.
-
Provide the contractor with all available safety information, including the SDS if available.
-
High-temperature incineration is often the preferred method for disposing of pharmaceutical waste to ensure complete destruction.[2]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Environmental Considerations and Best Practices
-
Avoid Environmental Release: Under no circumstances should this compound be disposed of down the drain or in general trash.[1] This is to prevent contamination of water systems and harm to aquatic organisms.
-
Emergency Procedures:
-
Spills: In the event of a spill, evacuate the area and prevent the spread of the material. Wear appropriate PPE and clean the spill using an absorbent material. Collect all contaminated materials into a hazardous waste container.
-
Exposure: If swallowed, call a poison center or doctor immediately.[1][3] In case of skin or eye contact, rinse thoroughly with water.
-
By adhering to these general yet critical safety and disposal procedures, researchers can mitigate the risks associated with handling novel compounds like this compound, ensuring a safe laboratory environment and protecting the broader ecosystem. Always prioritize the specific guidance provided in the compound's safety data sheet.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
